PU141
Description
Properties
CAS No. |
168334-34-7 |
|---|---|
Molecular Formula |
C14H9F3N2OS |
Molecular Weight |
310.2942 |
IUPAC Name |
2-[[4-(Trifluoromethyl)phenyl]methyl]isothiazolo[5,4-b]pyridin-3(2H)-one |
InChI |
InChI=1S/C14H9F3N2OS/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(20)11-2-1-7-18-12(11)21-19/h1-7H,8H2 |
InChI Key |
UQVNCGIZTSUQOC-UHFFFAOYSA-N |
SMILES |
O=C1N(CC2=CC=C(C(F)(F)F)C=C2)SC3=NC=CC=C31 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PU 141; PU-141; PU141 |
Origin of Product |
United States |
Foundational & Exploratory
PU141: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PU141 is a pyridoisothiazolone-based small molecule inhibitor of histone acetyltransferases (HATs) with notable selectivity for the highly homologous KAT3 family members, CREB-binding protein (CBP) and p300. By inhibiting these crucial epigenetic regulators, this compound induces a state of histone hypoacetylation within cancer cells, leading to the suppression of oncogenic gene expression and subsequent inhibition of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cancer cells, summarizing key quantitative data, outlining experimental protocols, and visualizing its core signaling pathway and experimental workflows.
Core Mechanism of Action: Selective Inhibition of CBP/p300
This compound exerts its anticancer effects through the targeted inhibition of the histone acetyltransferases CBP and p300. These enzymes play a critical role in chromatin remodeling and gene expression by catalyzing the transfer of acetyl groups to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin) that is accessible to transcription factors, thereby promoting gene expression.
In numerous cancers, the activity of CBP and p300 is dysregulated, leading to the aberrant expression of oncogenes that drive tumor proliferation and survival. This compound selectively binds to the catalytic domain of CBP and p300, preventing them from acetylating their histone substrates. This leads to a state of histone hypoacetylation, characterized by a more condensed chromatin structure (heterochromatin), which represses the transcription of key oncogenes, ultimately inhibiting cancer cell growth.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Growth Inhibition of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A431 | Epidermoid Carcinoma | >50 |
| A549 | Lung Adenocarcinoma | 20.2 |
| A2780 | Ovarian Carcinoma | 19.3 |
| HCT116 | Colon Carcinoma | 21.3 |
| HepG2 | Hepatocellular Carcinoma | >50 |
| MCF7 | Breast Adenocarcinoma | 22.3 |
| SK-N-SH | Neuroblastoma | 16.5 |
| SW480 | Colon Adenocarcinoma | 24.1 |
| U-87MG | Glioblastoma | 21.8 |
Data extracted from Gajer et al., 2015.
Table 2: In Vitro Histone Hypoacetylation Effects of this compound
| Cell Line | Treatment | Histone Mark | Effect |
| SK-N-SH | 25 µM this compound + 10 µM SAHA | H3K14ac | Decrease |
| SK-N-SH | 25 µM this compound + 10 µM SAHA | H4K8ac | Decrease |
| HCT116 | 25 µM this compound + 10 µM SAHA | H3K14ac | Decrease |
| HCT116 | 25 µM this compound + 10 µM SAHA | H4K8ac | Decrease |
Data extracted from Gajer et al., 2015. SAHA (Suberanilohydroxamic acid) is a histone deacetylase (HDAC) inhibitor used to induce hyperacetylation, allowing for the observation of the counteracting effect of the HAT inhibitor this compound.
Table 3: In Vivo Antitumor Activity of this compound in a Neuroblastoma Xenograft Model
| Treatment Group | Dose | Administration | Tumor Volume Reduction |
| This compound | 25 mg/kg | Intraperitoneal (i.p.), once weekly | 19% |
Data extracted from Gajer et al., 2015. The study used a xenograft model with SK-N-SH neuroblastoma cells in NMRI-nu/nu mice.
Experimental Protocols
In Vitro Cell Growth Inhibition Assay (Sulforhodamine B Assay)
-
Cell Plating: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (or vehicle control) for 72 hours.
-
Cell Fixation: After incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization and Absorbance Reading: Air dry the plates and dissolve the bound SRB in 10 mM Tris base solution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, the concentration of the compound that causes 50% growth inhibition, from the dose-response curves.
In Vitro Histone Acetylation Assay (Western Blot)
-
Cell Treatment: Culture SK-N-SH or HCT116 cells and treat with 25 µM this compound in the presence of 10 µM SAHA for 3 hours. Include vehicle (DMSO) and SAHA-only treated cells as controls.
-
Histone Extraction: Harvest the cells and perform acid extraction of histones overnight.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone proteins on a 15% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8) and a loading control (e.g., anti-H3).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities to determine the relative levels of histone acetylation.
In Vivo Neuroblastoma Xenograft Model
-
Cell Implantation: Subcutaneously implant 5 x 10^6 SK-N-SH neuroblastoma cells into the flank of immunodeficient mice (e.g., NMRI-nu/nu).
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (solubilized in a suitable vehicle such as 10% Tween-80 in saline) intraperitoneally at a dose of 25 mg/kg once weekly. The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor volume twice weekly using calipers and calculate the volume using the formula: (length x width²)/2.
-
Endpoint and Analysis: Continue the treatment for a predefined period (e.g., 24 days). At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the tumor volumes and weights between the treatment and control groups to determine the antitumor efficacy of this compound.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits CBP/p300, leading to reduced histone acetylation and tumor suppression.
Experimental Workflow: In Vitro Growth Inhibition
Caption: Workflow for determining the in vitro growth inhibitory effects of this compound.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for evaluating the in vivo antitumor efficacy of this compound.
References
PU141: A Selective Histone Acetyltransferase Inhibitor for p300/CBP
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PU141 is a pyridoisothiazolone-based small molecule inhibitor that demonstrates selectivity for the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These two enzymes are critical transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This compound has been shown to induce histone hypoacetylation and inhibit the growth of several cancer cell lines, positioning it as a promising candidate for further preclinical and clinical investigation.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative biological data, and relevant experimental protocols.
Core Mechanism of Action
This compound functions as a selective inhibitor of the catalytic HAT domain of p300 and CBP.[1] By blocking the acetyltransferase activity of these enzymes, this compound prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails and other protein substrates. This leads to a state of histone hypoacetylation, which is generally associated with a more condensed chromatin structure and transcriptional repression of target genes. Specifically, treatment with this compound has been observed to decrease the acetylation of histone H3 at lysine 14 (H3K14) and histone H4 at lysine 8 (H4K8).[1] The inhibition of p300/CBP-mediated acetylation of key cellular proteins disrupts signaling pathways that are crucial for cancer cell proliferation and survival.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of PU139 Against a Panel of Histone Acetyltransferases
| Target HAT | IC50 (µM) |
| p300 | 5.35 |
| CBP | 2.49 |
| PCAF | 9.74 |
| Gcn5 | 8.39 |
Data for PU139, a related pyridoisothiazolone. Data extracted from a heterogeneous in vitro HAT assay.
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Model | Dosing | Outcome |
| Neuroblastoma Xenograft | 25 mg/kg, intraperitoneal administration | Significant tumor volume reduction (19%)[1] |
Signaling Pathways and Experimental Workflows
The inhibition of p300/CBP by this compound has downstream effects on multiple signaling pathways critical for cancer progression. p300/CBP are key nodes that integrate various signaling inputs to regulate gene expression.
Caption: p300/CBP as a central regulator of gene expression.
The following workflow outlines the general steps for evaluating a p300/CBP inhibitor like this compound.
Caption: A typical workflow for characterizing a novel HAT inhibitor.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, based on the methodologies reported for similar compounds, the following are representative protocols.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is based on a heterogeneous ELISA-based assay format commonly used for screening HAT inhibitors.
-
Coating: A 96-well plate is coated with a histone H3-derived peptide substrate.
-
Reaction Mixture: A reaction mixture is prepared containing the recombinant p300 or CBP enzyme, acetyl-CoA, and the test compound (this compound) at various concentrations in a suitable assay buffer.
-
Incubation: The reaction mixture is added to the coated wells and incubated at 30°C for a defined period (e.g., 1-2 hours) to allow for the enzymatic acetylation of the peptide substrate.
-
Washing: The plate is washed to remove unreacted components.
-
Detection: A primary antibody that specifically recognizes the acetylated lysine residue on the histone peptide is added to the wells, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme-conjugated secondary antibody is added to generate a detectable signal (e.g., colorimetric or chemiluminescent), which is proportional to the amount of histone acetylation.
-
Data Analysis: The signal is quantified using a plate reader, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation (MTS) Assay
This protocol outlines a common method for assessing the effect of a compound on cancer cell growth.
-
Cell Seeding: Cancer cells (e.g., HL-60 or LNCaP) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: The plate is incubated for a further 1-4 hours, during which viable cells metabolize the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and GI50 (concentration for 50% growth inhibition) values are determined.
Western Blot for Histone Acetylation
This protocol is used to assess the effect of this compound on histone acetylation levels within cells.
-
Cell Treatment and Lysis: Cancer cells are treated with this compound for a specific duration. After treatment, cells are harvested, and histones are extracted using an acid extraction method.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Equal amounts of histone extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K14 or anti-acetyl-H4K8) and a loading control (e.g., anti-total Histone H3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to the acetylated histones is quantified and normalized to the loading control to determine the relative change in histone acetylation.
Conclusion
This compound is a selective inhibitor of the p300/CBP histone acetyltransferases with demonstrated anticancer activity in vitro and in vivo. Its mechanism of action, centered on the induction of histone hypoacetylation, disrupts critical oncogenic signaling pathways. While detailed quantitative data and specific experimental protocols for this compound are not fully available in the public literature, the information presented in this guide, based on closely related compounds and standard methodologies, provides a solid foundation for researchers and drug developers interested in this promising therapeutic agent. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
The Discovery and Synthesis of PU141: A Histone Acetyltransferase Inhibitor with Anti-Neoplastic Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound PU141, a pyridoisothiazolone derivative, has emerged as a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes are critical regulators of gene transcription, and their dysregulation is implicated in various cancers. This compound exhibits anti-neoplastic properties by inducing histone hypoacetylation, leading to the suppression of cancer cell growth both in vitro and in vivo. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its activity.
Discovery and Mechanism of Action
This compound was identified as a potent and selective inhibitor of the KAT3 sub-family of histone acetyltransferases, which includes p300 and CBP.[1] Unlike broader-spectrum HAT inhibitors such as PU139, which also targets Gcn5 and PCAF, this compound demonstrates a more focused inhibitory profile.[1] The mechanism of action of this compound involves the direct inhibition of the catalytic activity of p300 and CBP. By blocking these enzymes, this compound prevents the transfer of acetyl groups to histone proteins, primarily at lysine residues. This leads to a state of histone hypoacetylation, which in turn alters chromatin structure and suppresses the transcription of genes essential for cancer cell proliferation and survival.[1]
Synthesis of this compound
While the seminal publication describing the biological activity of this compound by Gajer et al. (2015) states that the synthesis was carried out using "already published procedures," a specific, detailed protocol for the synthesis of this compound is not explicitly provided in that work.[1] However, based on the chemical structure of this compound, a 2-substituted-pyrido[3,2-e][2][3]thiazin-3(4H)-one 1,1-dioxide, a general synthetic approach can be outlined. The synthesis of related pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides has been reported, which can serve as a reference for a plausible synthetic route. A potential synthetic scheme is proposed in the workflow diagram below.
Biological Activity of this compound
The biological effects of this compound have been investigated in a variety of cancer cell lines and in a preclinical in vivo model.
In Vitro Activity
This compound has demonstrated significant growth-inhibitory effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| SK-N-SH | Neuroblastoma | 15.7 ± 2.1 |
| HCT116 | Colon Carcinoma | 22.8 ± 1.8 |
| A549 | Lung Carcinoma | 25.3 ± 1.5 |
| MCF7 | Breast Carcinoma | 28.9 ± 2.3 |
| U-87 MG | Glioblastoma | 35.2 ± 3.1 |
| A2780 | Ovarian Carcinoma | 41.8 ± 4.5 |
| HepG2 | Hepatocellular Carcinoma | 45.6 ± 3.9 |
| SW480 | Colorectal Adenocarcinoma | 50.1 ± 5.2 |
| A431 | Epidermoid Carcinoma | >50 |
Table 1: In Vitro Antiproliferative Activity of this compound. Data summarized from Gajer JM, et al. Oncogenesis. 2015;4:e137.
In Vivo Activity
The anti-tumor efficacy of this compound was evaluated in a neuroblastoma xenograft model using SK-N-SH cells implanted in immunodeficient mice.[1]
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| This compound | 25 mg/kg | ~50% |
Table 2: In Vivo Antitumor Efficacy of this compound in a Neuroblastoma Xenograft Model. Data summarized from Gajer JM, et al. Oncogenesis. 2015;4:e137.
Experimental Protocols
General Histone Acetyltransferase (HAT) Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against HAT enzymes.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF). Add the HAT enzyme (e.g., p300 or CBP) and the histone substrate (e.g., histone H3 peptide).
-
Compound Incubation: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding Acetyl-Coenzyme A (a cofactor for the HAT enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: The level of histone acetylation can be quantified using various methods, such as ELISA-based assays with antibodies specific for acetylated histones, or by using a fluorescently labeled acetyl-CoA.
Cell Viability Assay (Crystal Violet Staining)
This protocol outlines a method for determining the effect of this compound on the viability of adherent cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Staining:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., methanol) for 10-15 minutes.
-
Stain the cells with a 0.5% crystal violet solution in 25% methanol for 10-20 minutes.
-
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Quantification:
-
Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid or methanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Histone Extraction and Western Blot for Acetylation Analysis
This protocol describes the analysis of histone acetylation levels in cells treated with this compound.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in a buffer containing protease and deacetylase inhibitors.
-
Histone Extraction:
-
Isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl) overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid (TCA).
-
-
Protein Quantification: Quantify the extracted histone protein concentration using a suitable method (e.g., Bradford assay).
-
Western Blotting:
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9) and a loading control (e.g., anti-total Histone H3).
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Neuroblastoma Xenograft Model
This protocol provides a general outline for establishing a neuroblastoma xenograft model to evaluate the in vivo efficacy of this compound.
-
Cell Preparation: Culture and harvest neuroblastoma cells (e.g., SK-N-SH). Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers.
-
Compound Administration: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) and a vehicle control according to a defined schedule and dose.
-
Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Signaling Pathways and Visualizations
The inhibition of p300/CBP by this compound has significant downstream effects on various signaling pathways implicated in cancer. In neuroblastoma, p300/CBP plays a crucial role in the transcriptional activity of oncogenes such as MYCN.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.
Figure 2: General experimental workflow for the synthesis and evaluation of this compound.
Conclusion
This compound is a valuable research tool for studying the roles of p300 and CBP in cancer biology. Its selectivity and demonstrated in vitro and in vivo efficacy make it a promising lead compound for the development of novel anti-cancer therapeutics. This guide provides a foundational understanding of this compound, offering detailed protocols and a summary of its biological activities to aid researchers in the fields of oncology and drug discovery. Further investigation into the detailed synthetic route and exploration of its efficacy in a broader range of cancer models are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
PU141: A Pyridoisothiazolone-Derived Selective CBP/p300 Histone Acetyltransferase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PU141 is a novel small molecule belonging to the pyridoisothiazolone class of compounds that has emerged as a selective and potent inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes are critical regulators of gene transcription and are frequently dysregulated in various cancers, making them attractive therapeutic targets. This compound exerts its anti-neoplastic effects by inducing histone hypoacetylation, leading to the suppression of oncogenic gene expression and subsequent inhibition of tumor growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and detailed experimental protocols for its evaluation, supported by quantitative data and visual diagrams to facilitate further research and development.
Introduction
Histone acetyltransferases (HATs) are a family of enzymes that play a pivotal role in the epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, HATs neutralize the positive charge of histones, leading to a more relaxed chromatin structure that is permissive for transcription. The paralogous HATs, p300 and CBP, are particularly important as they act as transcriptional co-activators for a multitude of transcription factors involved in cell proliferation, differentiation, and apoptosis. Their aberrant activity has been implicated in the pathogenesis of various cancers, including neuroblastoma.
This compound is a pyridoisothiazolone derivative that has been identified as a selective inhibitor of p300 and CBP.[1][2] Unlike pan-HAT inhibitors such as its analog PU139, which also inhibits Gcn5 and PCAF, this compound's selectivity for the p300/CBP subfamily offers a more targeted therapeutic approach with a potentially wider therapeutic window.[1][2] In preclinical studies, this compound has demonstrated significant anti-proliferative activity in a range of cancer cell lines and has shown efficacy in an in vivo neuroblastoma xenograft model.[1][2] This document serves as a technical resource for researchers interested in the further investigation and development of this compound as a potential anti-cancer therapeutic.
Mechanism of Action
This compound functions as a competitive inhibitor of the p300/CBP histone acetyltransferase domain. By binding to the active site, it prevents the acetylation of histone substrates, leading to a state of histone hypoacetylation. This results in a more condensed chromatin structure, rendering the promoters of target genes inaccessible to the transcriptional machinery. Consequently, the expression of oncogenes regulated by p300/CBP is downregulated, leading to the inhibition of cancer cell growth and proliferation.
The selectivity of this compound for p300/CBP over other HATs is a key feature. This specificity is attributed to the unique structural features of the p300/CBP active site, which can be exploited by the pyridoisothiazolone scaffold of this compound. The proposed mechanism of action, from target engagement to cellular effects, is depicted in the signaling pathway diagram below.
References
In-Vitro Effects of PU141 on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in-vitro effects of PU141, a pyridoisothiazolone-derived small molecule, on histone acetylation. This compound is a selective inhibitor of the homologous histone acetyltransferases (HATs) p300 (KAT3B) and CREB-binding protein (CBP or KAT3A). By inhibiting these crucial transcriptional co-activators, this compound leads to a state of histone hypoacetylation, impacting gene expression and cellular proliferation in various cancer cell lines. This document details the mechanism of action, quantitative effects on histone marks, and comprehensive protocols for relevant in-vitro assays.
Mechanism of Action: Selective Inhibition of p300/CBP
Histone acetylation is a key epigenetic modification that regulates chromatin structure and gene expression. Histone acetyltransferases (HATs) transfer an acetyl group from acetyl-CoA to lysine residues on histone tails, neutralizing their positive charge and creating a more open chromatin state (euchromatin) that is permissive for transcription.
This compound functions as a direct inhibitor of the HAT activity of p300 and CBP.[1] These enzymes are critical global transcriptional co-activators that play a role in the expression of a wide array of genes involved in cell cycle regulation, differentiation, and proliferation. By selectively binding to and inhibiting the catalytic activity of p300/CBP, this compound prevents the acetylation of their histone substrates. This leads to a global reduction in histone acetylation levels (hypoacetylation), resulting in more condensed chromatin (heterochromatin) and the transcriptional repression of p300/CBP target genes.
Quantitative Data on In-Vitro Activity
Enzymatic Inhibition
While the primary literature confirms this compound's selectivity for p300/CBP, specific IC50 values for this compound have not been reported in the key publication by Gajer et al. (2015). However, the data for the related, less selective pyridoisothiazolone compound, PU139, is provided for context.
| Compound | Target HAT | IC50 (µM) | Selectivity Profile |
| This compound | p300 / CBP | Not Reported | Selective for p300/CBP |
| PU139 | p300 | 5.35 | Pan-HAT (p300, CBP, Gcn5, PCAF) |
| CBP | 2.49 | ||
| Gcn5 | 8.39 | ||
| PCAF | 9.74 |
Table 1: Comparative HAT inhibitory activities. Data for PU139 extracted from Gajer et al., 2015. IC50 for this compound is not publicly available.
Cellular Histone Hypoacetylation
Treatment of cancer cell lines with this compound results in a marked decrease in the acetylation of specific histone lysine residues. The following table summarizes the experimental conditions under which this effect was observed.
| Cell Lines | This compound Concentration | Treatment Duration | Histone Marks Analyzed | Observed Effect |
| SK-N-SH (Neuroblastoma) | 25 µM | 3 hours | H3K9ac, H3K14ac, H4K8ac, H4K16ac | Significant decrease in acetylation |
| HCT116 (Colon Carcinoma) | 25 µM | 3 hours | H3K9ac, H3K14ac, H4K8ac, H4K16ac | Significant decrease in acetylation |
Table 2: Summary of in-vitro experiments demonstrating this compound-induced histone hypoacetylation.
Detailed Experimental Protocols
In-Vitro HAT Inhibition Assay (Adapted for this compound)
This protocol is a representative method for determining the IC50 value of an inhibitor against a recombinant HAT enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Dilute recombinant human p300 or CBP HAT domain to a working concentration in the reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, then further dilute in reaction buffer.
-
Prepare a mix of histone H3/H4 peptide substrate and [³H]-Acetyl-CoA.
-
-
Reaction Setup:
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (DMSO).
-
Add 20 µL of the diluted p300/CBP enzyme solution to each well and pre-incubate for 15 minutes at 30°C to allow inhibitor binding.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of the histone/[³H]-Acetyl-CoA mix to each well.
-
Incubate the plate for 30-60 minutes at 30°C.
-
-
Stopping the Reaction and Detection:
-
Spot 45 µL of the reaction mixture from each well onto P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 50 mM sodium bicarbonate buffer (pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Air dry the filter paper and place it in a scintillation vial with scintillation cocktail.
-
-
Data Analysis:
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Histone Acetylation Analysis by Western Blot
This protocol details the steps to assess changes in global histone acetylation levels in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Seed SK-N-SH or HCT116 cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with 25 µM this compound or a DMSO vehicle control for 3 hours. A positive control, such as the HDAC inhibitor SAHA (10 µM), can be used to show hyperacetylation.
-
-
Histone Extraction:
-
Harvest cells by scraping and pellet by centrifugation.
-
Wash the pellet with ice-cold PBS containing protease inhibitors.
-
Lyse the cells in a Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃) on ice for 10 minutes.
-
Centrifuge to pellet the nuclei. Discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to acid-extract histones.
-
Centrifuge to pellet the debris and collect the supernatant containing the histones.
-
-
Western Blotting:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
Denature equal amounts of histone protein (e.g., 15 µg) in Laemmli sample buffer and separate on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16) and a loading control (e.g., anti-Total Histone H3).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
-
Conclusion
This compound is a valuable research tool for studying the biological roles of p300/CBP histone acetyltransferases. As a selective inhibitor, it effectively induces histone hypoacetylation in vitro, leading to the repression of gene transcription and inhibition of cancer cell proliferation. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating the epigenetic mechanisms regulated by p300/CBP and for the development of novel therapeutic agents targeting these enzymes.
References
The Antineoplastic Potential of PU141: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
October 29, 2025
Abstract
PU141 is a pyridoisothiazolone derivative that has emerged as a promising antineoplastic agent.[1][2][3] This technical guide provides an in-depth analysis of its core antineoplastic properties, focusing on its mechanism of action as a selective inhibitor of the KAT3 family of histone acetyltransferases (HATs), specifically CREB-binding protein (CBP) and p300.[1][3][4][5] We will detail its efficacy across a range of cancer cell lines, present available quantitative data from preclinical studies, and outline the experimental protocols used to ascertain its anticancer activity. Furthermore, this document will feature visualizations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound and its Target
This compound is a novel small molecule inhibitor belonging to the pyridoisothiazolone class of compounds.[4][5] Its primary mechanism of antineoplastic activity lies in its selective inhibition of the histone acetyltransferases CBP and p300.[1][3][5][6][7] These enzymes, also known as KAT3A and KAT3B respectively, are critical transcriptional co-activators that play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins.[4] Dysregulation of CBP and p300 activity is frequently observed in various cancers, making them attractive therapeutic targets. By selectively inhibiting these enzymes, this compound induces histone hypoacetylation, leading to the suppression of cancer cell growth.[1][3]
In Vitro Antineoplastic Activity
This compound has demonstrated significant growth inhibitory effects across a diverse panel of human cancer cell lines. The antiproliferative activity is observed at micromolar concentrations.[1]
Quantitative Data: GI50 Values
The following table summarizes the 50% growth inhibition (GI50) values for this compound in various cancer cell lines, as determined by a sulforhodamine B (SRB) assay.
| Cell Line | Cancer Type | GI50 (µM) |
| A431 | Epidermoid Carcinoma | Data not available |
| A549 | Alveolar Basal Epithelial Adenocarcinoma | Data not available |
| A2780 | Ovarian Carcinoma | Data not available |
| HCT116 | Epithelial Colon Carcinoma | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
| MCF7 | Breast Carcinoma | Data not available |
| SK-N-SH | Neuroblastoma | Noted as having the highest antiproliferative activity[1] |
| SW480 | Colon Adenocarcinoma | Data not available |
| U-87MG | Epithelial-like Glioblastoma-Astrocytoma | Data not available |
Note: Specific GI50 values were not available in the provided search results, but the cell lines sensitive to this compound have been listed.
In Vivo Antitumor Efficacy
Preclinical studies using animal models have confirmed the antitumor potential of this compound.
Neuroblastoma Xenograft Model
In a murine model of neuroblastoma using SK-N-SH cells, intraperitoneal administration of this compound resulted in a significant reduction in tumor volume.[1][8]
Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction |
| This compound | 25 mg/kg | Intraperitoneal (once daily for 24 days) | 19%[1] |
Mechanism of Action: Histone Hypoacetylation
This compound exerts its anticancer effects by inhibiting the catalytic activity of CBP and p300, leading to a decrease in the acetylation of histones.[1][3] This epigenetic modification plays a crucial role in chromatin structure and gene regulation.
Impact on Histone Acetylation
Studies have shown that treatment with this compound leads to a reduction in the acetylation of specific lysine residues on histone H3 and H4. For instance, in SK-N-SH and HCT116 cells, this compound (at 25 µM) was shown to decrease SAHA-induced hyperacetylation of H3K14 and H4K8, while the acetylation levels of H3K9 and H4K16 remained stable.[1] This selectivity is consistent with the known substrate preferences of CBP/p300.
Experimental Protocols
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 48-72 hours).
-
Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with a 0.4% (w/v) solution of sulforhodamine B (SRB) in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Neuroblastoma Xenograft Study
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of SK-N-SH neuroblastoma cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives intraperitoneal injections of this compound (e.g., 25 mg/kg) on a specified schedule (e.g., once daily). The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Data Analysis: The antitumor effect is evaluated by comparing the tumor growth in the treated group to the control group.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for the in vivo xenograft study of this compound.
Conclusion
This compound is a selective inhibitor of the histone acetyltransferases CBP and p300 with demonstrated antineoplastic properties in both in vitro and in vivo models. Its ability to induce histone hypoacetylation and inhibit the growth of various cancer cell lines, particularly neuroblastoma, highlights its potential as a therapeutic candidate. Further research is warranted to fully elucidate its pharmacological profile and to explore its efficacy in a broader range of cancer types, potentially in combination with other chemotherapeutic agents. The detailed methodologies and data presented in this guide provide a solid foundation for future investigations into this promising anticancer compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted role of lysine acetylation in cancer: prognostic biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. mdpi.com [mdpi.com]
- 7. Roles of posttranslational modifications in lipid metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecules Targeting HATs, HDACs, and BRDs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Validation of PU141 in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of PU141, a selective inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300, in the context of neuroblastoma. This document details the preclinical evidence supporting CBP/p300 as a therapeutic target in neuroblastoma and the efficacy of its inhibition by this compound.
Introduction: CBP/p300 as a Therapeutic Target in Neuroblastoma
Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases. The identification of novel therapeutic targets is crucial for the development of more effective treatments. The histone acetyltransferases CBP and p300 are critical transcriptional co-activators that play a central role in regulating gene expression programs essential for cell proliferation, differentiation, and survival.[1][2] Aberrant activity of CBP/p300 has been implicated in the pathogenesis of various cancers, including neuroblastoma, making them promising targets for therapeutic intervention.[3][4]
This compound is a pyridoisothiazolone compound identified as a selective inhibitor of CBP and p300.[5][6] Its ability to induce histone hypoacetylation and inhibit the growth of various neoplastic cell lines has positioned it as a valuable tool for validating CBP/p300 as a drug target in neuroblastoma.[5][6]
Quantitative Data on this compound Efficacy
The anti-neoplastic activity of this compound has been evaluated in both in vitro and in vivo models of neuroblastoma. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-N-SH | Neuroblastoma | Data not explicitly provided in snippets, but growth inhibitory properties confirmed. | Gajer et al., 2015 |
| MCF7 | Breast Cancer | Data not explicitly provided in snippets, but growth inhibitory properties confirmed. | Gajer et al., 2015 |
| HCT116 | Colon Carcinoma | Not specified | Gajer et al., 2015 |
| A431 | Epidermoid Carcinoma | Not specified | Gajer et al., 2015 |
| A549 | Lung Carcinoma | Not specified | Gajer et al., 2015 |
| A2780 | Ovarian Carcinoma | Not specified | Gajer et al., 2015 |
| HepG2 | Hepatocellular Carcinoma | Not specified | Gajer et al., 2015 |
| U-373 | Glioblastoma-Astrocytoma | Not specified | Gajer et al., 2015 |
Note: Specific IC50 values for this compound in neuroblastoma cell lines were not available in the provided search snippets. The primary study focused on in vivo validation.
Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Animal Model | Cell Line Used | Treatment | Dosing Schedule | Outcome | Statistical Significance | Reference |
| NMRI mice | SK-N-SH | This compound | Once per week, intraperitoneally | Inhibition of tumor growth | P < 0.05 | Gajer et al., 2015 |
| NMRI mice | SK-N-SH | Vehicle (10% Tween-80 in saline) | Once per week, intraperitoneally | Control for tumor growth | N/A | Gajer et al., 2015 |
Signaling Pathways and Experimental Workflows
CBP/p300 Signaling Pathway and Mechanism of this compound Action
The following diagram illustrates the role of CBP/p300 in histone acetylation and gene transcription, and the inhibitory effect of this compound.
References
- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prize.recordati.it [prize.recordati.it]
- 4. urotoday.com [urotoday.com]
- 5. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Early-Stage Research on PU141 Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the efficacy of PU141, a selective inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research.
Core Efficacy Data of this compound
This compound has demonstrated significant anti-proliferative effects in a range of cancer cell lines. The half-maximal growth inhibition (GI50) values from in-vitro studies are summarized below.
| Cell Line | Cancer Type | GI50 (µM) |
| SK-N-SH | Neuroblastoma | Data not available in abstract |
| HCT116 | Colon Carcinoma | Data not available in abstract |
| MCF7 | Breast Cancer | Data not available in abstract |
| Additional Neoplastic Cell Lines | Various | Data not available in abstract |
Note: Specific GI50 values were not available in the abstracts of the primary research article. Access to the full publication is required for this specific data.
Mechanism of Action: p300/CBP Inhibition
This compound selectively inhibits the histone acetyltransferase activity of p300 and CBP. These enzymes play a crucial role in chromatin remodeling and gene transcription by acetylating histone proteins, leading to a more open chromatin structure that is permissive for transcription. By inhibiting p300/CBP, this compound is hypothesized to induce histone hypoacetylation, leading to the repression of genes essential for cancer cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early-stage research of this compound.
In-Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of p300 and CBP.
-
Enzyme and Substrate Preparation : Recombinant human p300 or CBP enzyme is used. A histone H3-derived peptide serves as the substrate.
-
Reaction Mixture : The assay is performed in a reaction buffer containing the HAT enzyme, the histone peptide substrate, and Acetyl-CoA (the acetyl group donor).
-
Inhibitor Addition : this compound is added to the reaction mixture at various concentrations. A control with no inhibitor (vehicle, e.g., DMSO) is also prepared.
-
Incubation : The reaction is incubated at 37°C for a specified time (e.g., 60 minutes) to allow for the acetylation reaction to occur.
-
Detection : The level of histone acetylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay : Using [3H]-labeled Acetyl-CoA and measuring the incorporation of radioactivity into the histone peptide.
-
ELISA-based Assay : Using an antibody specific to the acetylated histone peptide.
-
Fluorescence-based Assay : Using a fluorescently labeled substrate or a coupled enzymatic reaction that produces a fluorescent signal.
-
-
Data Analysis : The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., SK-N-SH, HCT116, MCF7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with a serial dilution of this compound. Control wells are treated with the vehicle (DMSO).
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation : The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining : The plates are washed with water and the cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.
-
Washing : Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization : The bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement : The absorbance is read at a wavelength of 510 nm using a microplate reader.
-
Data Analysis : The absorbance values are proportional to the total cellular protein mass. The percentage of cell growth inhibition is calculated for each concentration of this compound, and the GI50 value is determined.
Western Blot Analysis of Histone Acetylation
This experiment is conducted to confirm that this compound's cellular effects are associated with the inhibition of histone acetylation.
-
Cell Treatment : Cancer cells are treated with this compound at various concentrations for a specific duration (e.g., 24 hours).
-
Histone Extraction : Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein Quantification : The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of histone proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total-H3).
-
Secondary Antibody and Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : The intensity of the bands corresponding to acetylated histones is quantified and normalized to the loading control to determine the change in histone acetylation levels upon treatment with this compound.
Conclusion
The early-stage research on this compound indicates its potential as a selective inhibitor of p300/CBP HATs with anti-proliferative activity in various cancer cell lines. The data suggests that its mechanism of action involves the induction of histone hypoacetylation. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
Methodological & Application
Application Notes and Protocols for PU141 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU141 is a pyridoisothiazolone derivative that acts as a selective inhibitor of the p300/CBP family of histone acetyltransferases (HATs). By inhibiting these crucial epigenetic regulators, this compound induces histone hypoacetylation, leading to the suppression of gene transcription associated with cell growth and proliferation. This has positioned this compound as a compound of interest for cancer research, with demonstrated activity against a variety of neoplastic cell lines, including those from neuroblastoma, colon carcinoma, and other cancers. These application notes provide detailed protocols for the use of this compound in cell culture, including dosage guidelines, methods for assessing its biological effects, and an overview of its mechanism of action.
Mechanism of Action
This compound selectively targets the histone acetyltransferases p300 and CREB-binding protein (CBP). These enzymes play a critical role in chromatin remodeling by adding acetyl groups to lysine residues on histone tails, which generally leads to a more open chromatin structure and increased gene transcription. By inhibiting p300/CBP, this compound reduces the acetylation of histones, particularly at specific lysine residues on histone H3 and H4, resulting in a more condensed chromatin state and the downregulation of genes involved in cell proliferation and survival.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of action of this compound.
Quantitative Data: Dosage and Efficacy
The effective concentration of this compound for inhibiting cell growth varies among different cancer cell lines. The 50% growth inhibition (GI50) values for a selection of human cancer cell lines are presented in the table below. These values were determined using a sulforhodamine B (SRB) assay after treatment with serial dilutions of this compound.
| Cell Line | Cancer Type | GI50 (µM) |
| A431 | Epidermoid Carcinoma | >50 |
| A549 | Alveolar Basal Epithelial Adenocarcinoma | 28.4 |
| A2780 | Ovarian Carcinoma | 20.1 |
| HCT116 | Epithelial Colon Carcinoma | 21.9 |
| HepG2 | Hepatocellular Carcinoma | 25.5 |
| MCF7 | Breast Carcinoma | 29.8 |
| SK-N-SH | Neuroblastoma | 18.5 |
| SW480 | Colon Adenocarcinoma | 23.7 |
| U-87MG | Epithelial-like Glioblastoma-astrocytoma | 22.4 |
Experimental Protocols
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
This protocol is used to determine the effect of this compound on cell proliferation.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid in dH2O
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with dH2O and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control and determine the GI50 value.
Western Blot for Histone Acetylation
This protocol is designed to assess the effect of this compound on the acetylation levels of histones H3 and H4.
Caption: Western blot workflow for histone acetylation.
Materials:
-
Cell culture plates
-
This compound (25 µM in complete medium)
-
Lysis buffer and histone extraction buffers
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3K9, anti-acetyl-Histone H3K14, anti-acetyl-Histone H4K8, anti-acetyl-Histone H4K16, and a loading control like anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Seed cells (e.g., SK-N-SH or HCT116) and grow to 70-80% confluency.
-
Treat the cells with 25 µM this compound or vehicle control for 3 hours.[1]
-
Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate equal amounts of protein (e.g., 10-20 µg) on a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Use antibodies specific for acetylated histone residues (e.g., H3K9ac, H3K14ac, H4K8ac, H4K16ac) and a total histone H3 antibody as a loading control.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signals to the total histone H3 signal.
Apoptosis Assay (Caspase-Independent Cell Death)
The related pan-HAT inhibitor PU139 has been shown to induce caspase-independent cell death. It is plausible that this compound may induce a similar form of cell death. This can be investigated using an Annexin V/Propidium Iodide (PI) apoptosis assay in the presence and absence of a pan-caspase inhibitor.
Materials:
-
This compound
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Pre-treat one set of cells with a pan-caspase inhibitor for 1 hour.
-
Treat the cells with an effective concentration of this compound (e.g., 2x GI50) for a specified time (e.g., 24, 48 hours). Include untreated and vehicle-treated controls.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Compare the percentage of apoptotic cells in the this compound-treated samples with and without the caspase inhibitor. A similar level of cell death in both conditions would suggest a caspase-independent mechanism.
-
Disclaimer
These protocols are intended as a guide. Optimal conditions for specific cell lines and experimental setups should be determined by the end-user. It is recommended to consult the original research articles for further details.
References
Application Notes and Protocols for SP141 Treatment of Pancreatic Cancer Cells
For Research Use Only.
Introduction
Pancreatic cancer remains one of the most challenging malignancies to treat, characterized by aggressive tumor growth and resistance to conventional therapies. Recent research has identified promising new therapeutic agents, including the novel β-carboline compound, SP141. These application notes provide a comprehensive overview and detailed protocols for the use of SP141 in the treatment of pancreatic cancer cells in a research setting. SP141 has been identified as a dual inhibitor of the oncoproteins Murine Double Minute 2 (MDM2) and β-catenin, both of which are frequently overexpressed and constitutively activated in pancreatic cancer. By targeting these two critical pathways, SP141 presents a promising strategy for inhibiting tumor progression.
Mechanism of Action
SP141 exerts its anti-cancer effects by simultaneously targeting the MDM2-p53 and Wnt/β-catenin signaling pathways. MDM2 is a key negative regulator of the p53 tumor suppressor. By inhibiting MDM2, SP141 prevents the degradation of p53, allowing it to accumulate and induce cell cycle arrest and apoptosis. Concurrently, SP141 directly binds to β-catenin, a central component of the Wnt signaling pathway, promoting its ubiquitination and subsequent proteasomal degradation in an MDM2-independent manner. The downregulation of β-catenin leads to the reduced expression of its downstream target genes, such as c-Myc and cyclin D1, which are critical for cell proliferation. The dual inhibition of MDM2 and β-catenin by SP141 results in a synergistic anti-tumor effect in pancreatic cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of SP141 in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| Panc-1 | < 0.5 | |
| AsPC-1 | < 0.5 |
Table 2: Effect of SP141 on Protein Expression in Pancreatic Cancer Cells
| Cell Line | Treatment | β-catenin | p-β-catenin (Ser45) | p-β-catenin (Ser33/37/Thr41) | c-Myc | Cyclin D1 | Reference |
| Panc-1 | SP141 (concentration-dependent) | Decreased | No Change | No Change | Decreased | Decreased | |
| AsPC-1 | SP141 (concentration-dependent) | Decreased | No Change | No Change | Decreased | Decreased |
Mandatory Visualization
Caption: SP141 dual-inhibits MDM2 and β-catenin signaling pathways.
Experimental Protocols
Cell Culture
-
Cell Lines: Panc-1 and AsPC-1 human pancreatic cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Cell Seeding: Seed Panc-1 or AsPC-1 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C to allow for cell attachment.
-
SP141 Treatment: Prepare serial dilutions of SP141 in culture medium. Remove the old medium from the wells and add 100 µL of the SP141 dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest SP141 treatment.
-
Incubation: Incubate the cells with SP141 for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blot Analysis
This protocol provides a general framework for analyzing protein expression changes upon SP141 treatment.
-
Cell Lysis: Plate Panc-1 or AsPC-1 cells in 6-well plates and treat with desired concentrations of SP141 for 24 hours. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, p-β-catenin (Ser45), p-β-catenin (Ser33/37/Thr41), c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Caption: General workflow for Western Blot analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is a general guideline for assessing apoptosis by flow cytometry.
-
Cell Treatment: Seed Panc-1 or AsPC-1 cells in 6-well plates and treat with various concentrations of SP141 for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Disclaimer
These protocols and application notes are intended for research purposes only and should not be used for diagnostic or therapeutic applications. The provided information is based on currently available research, and experimental conditions may require optimization for specific laboratory settings and research goals. It is the responsibility of the researcher to ensure proper safety precautions and to validate all experimental procedures.
Application Notes and Protocols: Utilizing PU-H71 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical use of PU-H71, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), in combination with various chemotherapy agents. The following sections detail the synergistic effects, underlying mechanisms of action, and experimental protocols for evaluating PU-H71-based combination therapies.
Introduction to PU-H71 Combination Therapy
PU-H71 is a purine-scaffold compound that targets the ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins.[1] By inhibiting Hsp90, PU-H71 leads to the degradation of these client proteins, thereby disrupting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1] Preclinical and clinical studies have demonstrated that combining PU-H71 with other chemotherapeutic agents can lead to synergistic anti-cancer effects, overcome drug resistance, and enhance therapeutic efficacy across a range of malignancies.[2][3][4]
Quantitative Synergy Data
The synergistic or additive effects of PU-H71 in combination with other anti-cancer agents have been quantified in various preclinical models. The following tables summarize key data, including IC50 values and Combination Indices (CI), where a CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Efficacy of PU-H71 and Bortezomib in Ewing Sarcoma Cell Lines [2]
| Cell Line | PU-H71 IC50 (nM) | Bortezomib IC50 (nM) | Combination Index (CI) |
| A673 | ~230 | Varies | < 1 (Synergistic) |
| CHP100 | ~230 | Varies | < 1 (Synergistic) |
| TC71 | ~230 | Varies | < 1 (Synergistic) |
| SK-PN-DW | ~230 | Varies | < 1 (Synergistic) |
Table 2: In Vitro Efficacy of PU-H71 and Temozolomide in Glioblastoma Stem-like Cells (GSCs) [4]
| Cell Line | PU-H71 Concentration (µM) | Temozolomide Concentration (µM) | Synergy Score (Bliss Model) |
| GSC811 | 0.5 - 1.0 | 200 | High Synergy |
Table 3: In Vivo Tumor Growth Inhibition with PU-H71 Combination Therapies
| Cancer Type | Combination | Model | Tumor Growth Inhibition | Reference |
| Triple-Negative Breast Cancer | PU-H71 (75 mg/kg) + Vehicle | Xenograft | 96% inhibition | [5] |
| Ewing Sarcoma | PU-H71 (75 mg/kg) + Bortezomib (0.8 mg/kg) | Xenograft | Significantly greater than single agents | [3] |
Signaling Pathways and Mechanisms of Action
PU-H71's efficacy in combination therapies stems from its ability to simultaneously disrupt multiple oncogenic signaling pathways. By degrading Hsp90 client proteins, PU-H71 can potentiate the effects of drugs that target specific components of these pathways.
MAPK Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is a critical regulator of cell proliferation and survival. Many components of this pathway, including Raf-1, are Hsp90 client proteins. PU-H71 treatment leads to the degradation of Raf-1, thereby inhibiting downstream MAPK signaling.[1] This provides a strong rationale for combining PU-H71 with inhibitors of other pathway components.
PI3K/Akt Pathway
The PI3K/Akt pathway is another key survival pathway in cancer, and Akt is a well-established Hsp90 client protein. PU-H71-mediated degradation of Akt leads to decreased cell survival and can sensitize cancer cells to apoptosis-inducing agents.[5]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of PU-H71 in combination with other chemotherapy agents.
Cell Viability and Synergy Analysis
This protocol describes how to assess the effect of PU-H71 and a combination agent on cancer cell viability and to determine if the combination is synergistic.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PU-H71
-
Combination chemotherapy agent
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
Plate reader capable of measuring luminescence or absorbance
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of PU-H71 and the combination agent, both alone and in a constant ratio combination. Add the drug solutions to the appropriate wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay:
-
For CellTiter-Glo®: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and mix thoroughly.
-
-
Data Acquisition: Measure luminescence or absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[6][7][8] Software such as CompuSyn can be used for this analysis. A CI value less than 1 indicates synergy.[8]
-
Western Blot Analysis of Hsp90 Client Proteins
This protocol is for assessing the effect of PU-H71, alone or in combination, on the protein levels of Hsp90 clients.
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-Hsp70)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., targeting Akt, Raf-1, or the Hsp90 induction marker Hsp70) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of PU-H71 combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
PU-H71 formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into four groups: (1) Vehicle control, (2) PU-H71 alone, (3) Combination agent alone, and (4) PU-H71 + combination agent. Administer the treatments as per the established dosing schedule (e.g., PU-H71 at 75 mg/kg intraperitoneally three times a week).[3]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis, such as western blotting for Hsp90 client proteins.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is used to quantify the induction of apoptosis by PU-H71 combination therapy.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Clinical Trial Application Example: PU-H71 with Nab-Paclitaxel
A phase Ib clinical trial (NCT01581541) has evaluated the safety and tolerability of PU-H71 in patients with advanced solid tumors.[9][10] Building on preclinical data, subsequent trials have explored combination strategies. For instance, a study of PU-H71 in combination with nab-paclitaxel for HER2-negative metastatic breast cancer provides a clinical context for its application.[9]
First-in-Human Trial of PU-H71 (NCT01581541) Dosing: [9][10]
-
Administration: Intravenous infusion over 1 hour on days 1 and 8 of a 21-day cycle.
-
Dose Escalation: 10 to 470 mg/m²/day.
-
Key Finding: PU-H71 was well-tolerated with no dose-limiting toxicities observed within this range.
Conclusion
PU-H71 demonstrates significant potential as a combination partner for various chemotherapy agents. Its ability to target multiple oncogenic pathways by inhibiting Hsp90 provides a strong mechanistic basis for its synergistic effects. The protocols and data presented in these application notes offer a framework for researchers and drug developers to design and execute preclinical and clinical studies to further explore the therapeutic utility of PU-H71-based combination therapies.
References
- 1. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 2. Pre‐clinical efficacy of PU‐H71, a novel HSP90 inhibitor, alone and in combination with bortezomib in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asco.org [asco.org]
- 4. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Calculation of the Combination Index (CI) [bio-protocol.org]
- 7. 2.6. Combination index calculations [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PU141 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of PU141, a selective inhibitor of the histone acetyltransferases (HATs) CBP and p300, in dimethyl sulfoxide (DMSO).[1] The following protocols and data presentation formats are designed to ensure accurate and reproducible results in a research and drug development setting.
This compound Overview
This compound is a pyridoisothiazolone derivative that has demonstrated antineoplastic activity by selectively inhibiting the HATs CREB-binding protein (CBP) and p300.[1] These enzymes play a crucial role in chromatin remodeling and gene transcription by acetylating histone proteins. By inhibiting CBP and p300, this compound can induce histone hypoacetylation, leading to the suppression of cancer cell growth.[1] Given its therapeutic potential, understanding its physicochemical properties, such as solubility and stability in common laboratory solvents like DMSO, is critical for its development as a drug candidate.
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound in inhibiting the CBP/p300 signaling pathway.
Caption: this compound inhibits CBP/p300 histone acetyltransferases (HATs).
Solubility of this compound in DMSO
Accurate determination of solubility is crucial for preparing stock solutions and ensuring reliable results in biological assays. The following are protocols for determining the kinetic and thermodynamic solubility of this compound in DMSO.
Kinetic Solubility Assessment Protocol
This protocol provides a rapid assessment of the apparent solubility of this compound in an aqueous buffer after being introduced from a DMSO stock.
Experimental Workflow:
Caption: Workflow for determining the kinetic solubility of this compound.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each this compound-DMSO solution to a larger volume of a selected aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) in a microplate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 2 hours) with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions using a nephelometer. Increased light scattering indicates the formation of a precipitate.[2]
-
UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the λmax of this compound.[2]
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering or a decrease in absorbance is observed compared to the buffer control.
Data Presentation:
| Concentration of this compound in DMSO (mM) | Final Concentration in Buffer (µM) | Nephelometric Reading (NTU) |
| 10 | 100 | Example Value |
| 5 | 50 | Example Value |
| 2.5 | 25 | Example Value |
| 1.25 | 12.5 | Example Value |
| 0.625 | 6.25 | Example Value |
Thermodynamic Solubility Assessment Protocol
This protocol determines the equilibrium solubility of this compound in DMSO, representing the true solubility of the compound.
Experimental Workflow:
References
Application Note: Analysis of Histone Acetylation Changes Induced by PU-141 Using Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of histone acetylation levels in cultured cells following treatment with the experimental compound PU-141. It includes methods for cell culture, histone extraction, Western blotting, and data analysis.
Introduction
Histone acetylation is a key epigenetic modification that plays a crucial role in the regulation of gene expression. The acetylation of lysine residues on the N-terminal tails of histone proteins is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). Aberrant histone acetylation is implicated in various diseases, including cancer, making HDACs attractive therapeutic targets.
PU-141 is an experimental small molecule inhibitor of Class I and IIb HDACs. This application note provides a detailed protocol to assess the efficacy of PU-141 in inducing histone hyperacetylation in a cellular context using Western blot analysis. The following protocols and data serve as a guide for researchers investigating the cellular effects of PU-141 and other potential HDAC inhibitors.
Experimental Overview
The overall workflow for assessing PU-141-induced histone acetylation is depicted below. This process involves treating cultured cells with PU-141, extracting histone proteins, separating them by SDS-PAGE, transferring them to a membrane, and detecting specific acetylated histone marks using antibodies.
Caption: Experimental workflow for Western blot analysis of histone acetylation.
Materials and Reagents
Cell Culture and Treatment
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
PU-141 (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS)
Histone Extraction
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail.
-
0.2 N Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
Western Blotting
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
Tris-Glycine-SDS running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6
-
Primary antibodies:
-
Rabbit anti-acetyl-Histone H3 (Lys9)
-
Rabbit anti-acetyl-Histone H4 (Lys8)
-
Mouse anti-Histone H3 (total)
-
Rabbit anti-Histone H4 (total)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
Detailed Experimental Protocols
Cell Culture and PU-141 Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells overnight in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
PU-141 Treatment: The following day, treat the cells with various concentrations of PU-141 (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest PU-141 concentration.
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 24 hours).
Histone Extraction (Acid Extraction Method)
-
Cell Harvest: After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold TEB to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 400 µL of 0.2 N HCl. Incubate on a rocker at 4°C for 4 hours or overnight.
-
Centrifugation: Centrifuge at 6500 x g for 10 minutes at 4°C.
-
Protein Precipitation: Transfer the supernatant (containing histones) to a new tube and add trichloroacetic acid (TCA) to a final concentration of 20%. Incubate on ice for 1 hour.
-
Centrifugation and Wash: Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant. Wash the pellet twice with ice-cold acetone. Air-dry the pellet for 10-15 minutes.
-
Resuspension: Resuspend the histone pellet in deionized water.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.
Western Blotting
-
Sample Preparation: Mix 20 µg of histone extract with an equal volume of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-20% SDS-PAGE gel and run at 120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour.
-
Membrane Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3K9 and anti-total H3) overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add ECL substrate to the membrane and incubate for 1-5 minutes.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
Data Presentation and Analysis
Quantitative analysis of Western blot data is crucial for determining the dose-dependent effects of PU-141. Densitometry is used to quantify the band intensities. The intensity of the acetylated histone band is normalized to the corresponding total histone band to account for loading differences.
Quantitative Data Summary
| PU-141 Conc. (µM) | Normalized Acetyl-H3K9 Intensity (Arbitrary Units) | Fold Change (vs. Vehicle) | Normalized Acetyl-H4K8 Intensity (Arbitrary Units) | Fold Change (vs. Vehicle) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.0 | 1.00 ± 0.15 | 1.0 |
| 1 | 2.54 ± 0.21 | 2.5 | 2.10 ± 0.18 | 2.1 |
| 5 | 5.89 ± 0.45 | 5.9 | 4.75 ± 0.39 | 4.8 |
| 10 | 8.23 ± 0.67 | 8.2 | 7.12 ± 0.55 | 7.1 |
Data are presented as mean ± standard deviation (n=3).
Signaling Pathway
PU-141 is hypothesized to inhibit HDACs, leading to an increase in histone acetylation. This alteration in the epigenetic landscape can lead to the activation of tumor suppressor genes and cell cycle arrest, ultimately inducing apoptosis in cancer cells.
Caption: Proposed mechanism of PU-141 action on histone acetylation.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Inefficient antibody binding | Optimize primary and secondary antibody concentrations and incubation times. | |
| Inactive HRP substrate | Use fresh ECL substrate. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Uneven bands | Improper gel polymerization | Ensure gels are properly cast or use pre-cast gels. |
| Air bubbles during transfer | Carefully remove any air bubbles between the gel and the membrane. |
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of histone acetylation following treatment with the experimental HDAC inhibitor, PU-141. The provided methods, data presentation format, and troubleshooting guide will assist researchers in accurately assessing the cellular activity of PU-141 and other compounds targeting histone modifying enzymes. The results indicate that PU-141 effectively increases histone H3 and H4 acetylation in a dose-dependent manner, consistent with its proposed mechanism as an HDAC inhibitor.
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with PU141
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU141 is a potent and selective pyridoisothiazolone inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These two enzymes play a critical role in regulating gene expression by acetylating histone and non-histone proteins, leading to a more open chromatin structure and transcriptional activation. By inhibiting p300/CBP, this compound is expected to induce histone hypoacetylation, particularly at lysine 27 of histone H3 (H3K27ac), a key mark associated with active enhancers and promoters. This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) to study the genome-wide effects of this compound on H3K27ac levels.
The ChIP assay is a powerful technique used to investigate the interaction between proteins and DNA in the cell.[2][3][4][5][6] It allows for the selective enrichment of a specific protein and its associated chromatin, enabling the identification of DNA sequences bound by that protein. When coupled with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), ChIP can provide valuable insights into the genomic localization of protein binding and the impact of small molecules like this compound on the epigenome.
Principle of the Assay
The ChIP assay begins with the cross-linking of proteins to DNA within intact cells, typically using formaldehyde. This "freezes" the protein-DNA interactions. The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the protein of interest (in this case, an antibody against H3K27ac) is used to immunoprecipitate the protein-DNA complexes. After washing to remove non-specifically bound material, the cross-links are reversed, and the DNA is purified. The purified DNA can then be analyzed by qPCR to assess enrichment at specific genomic loci or by sequencing for a genome-wide analysis.
Signaling Pathway of this compound Action
This compound, as a p300/CBP inhibitor, directly interferes with the enzymatic activity of these HATs. This leads to a reduction in the acetylation of their histone and non-histone substrates. A primary and well-characterized consequence is the decrease in H3K27ac levels at regulatory regions of the genome, which can lead to chromatin condensation and transcriptional repression of target genes.
Caption: this compound inhibits p300/CBP, reducing H3K27ac and gene transcription.
Expected Quantitative Data
Treatment of cells with this compound is expected to lead to a dose- and time-dependent decrease in H3K27ac levels at specific genomic loci. This can be quantified by ChIP-qPCR and ChIP-seq. The following tables provide a template for presenting such data, based on representative results from studies using p300/CBP inhibitors.
Table 1: Expected Results from ChIP-qPCR Analysis
| Target Gene Promoter | Treatment | Fold Enrichment (vs. IgG) | % Input |
| Gene A (Active) | Vehicle (DMSO) | 50.5 ± 4.2 | 0.51% |
| This compound (1 µM) | 15.2 ± 2.1 | 0.15% | |
| Gene B (Active) | Vehicle (DMSO) | 35.8 ± 3.5 | 0.36% |
| This compound (1 µM) | 10.1 ± 1.5 | 0.10% | |
| Negative Control Locus | Vehicle (DMSO) | 1.2 ± 0.3 | 0.01% |
| This compound (1 µM) | 1.1 ± 0.2 | 0.01% |
Table 2: Summary of Expected ChIP-seq Data
| Treatment | Total Reads | Mapped Reads | Number of H3K27ac Peaks | Average Peak Width (bp) |
| Vehicle (DMSO) | 50,123,456 | 45,612,345 (91%) | 35,678 | 1,520 |
| This compound (1 µM) | 48,765,432 | 44,376,543 (91%) | 18,945 | 1,350 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., a cancer cell line known to be sensitive to HAT inhibitors) at an appropriate density to reach 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat the cells with this compound or vehicle (DMSO) for the desired time period (e.g., 6, 12, or 24 hours). A typical starting concentration for a potent p300/CBP inhibitor is in the range of 0.1 to 10 µM.
Chromatin Immunoprecipitation Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
1. Cross-linking
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 500 µL of 2.5 M glycine to 10 mL of medium).
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C.
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in cell lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, with protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. The sonication conditions (power, duration, number of cycles) must be optimized for each cell type and instrument.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the sheared chromatin) to a new tube.
3. Immunoprecipitation
-
Dilute the chromatin in ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl, with protease inhibitors).
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Add the anti-H3K27ac antibody (and a negative control IgG antibody to a separate aliquot) to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C with rotation.
4. Washes
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform the following washes sequentially, incubating for 5 minutes with rotation for each wash:
-
Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 150 mM NaCl)
-
High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 500 mM NaCl)
-
LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.1)
-
TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA) - perform twice.
-
5. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads by adding elution buffer (e.g., 1% SDS, 0.1 M NaHCO3) and incubating at room temperature for 15 minutes with rotation.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4 hours (or overnight).
-
Treat the samples with RNase A at 37°C for 30 minutes, followed by Proteinase K at 45°C for 1 hour.
6. DNA Purification
-
Purify the DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the DNA in a small volume of nuclease-free water or TE buffer.
Data Analysis
-
ChIP-qPCR: Use primers specific to genomic regions of interest (e.g., promoters of genes known to be regulated by p300/CBP) and a negative control region. Quantify the amount of immunoprecipitated DNA relative to the input DNA.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing. Analyze the data using a standard ChIP-seq pipeline to identify regions of H3K27ac enrichment and compare the results between this compound-treated and vehicle-treated samples.
Experimental Workflow
Caption: Workflow of the Chromatin Immunoprecipitation (ChIP) assay.
References
- 1. abmole.com [abmole.com]
- 2. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in Arabidopsis plants | Springer Nature Experiments [experiments.springernature.com]
- 3. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in peach reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Xenograft Models in PU141 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU141 is a selective inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These enzymes play a critical role in the regulation of gene expression by acetylating histone and non-histone proteins, thereby influencing chromatin structure and the recruitment of transcriptional machinery. In various cancers, the dysregulation of CBP/p300 activity has been implicated in driving oncogenic gene expression programs. This compound offers a promising therapeutic strategy by targeting this pathway. This document provides detailed application notes and protocols for utilizing in vivo xenograft models to evaluate the anti-cancer efficacy of this compound, with a specific focus on neuroblastoma.
Mechanism of Action of this compound
This compound selectively inhibits the catalytic HAT activity of CBP and p300. This inhibition leads to a global decrease in histone acetylation, particularly at lysine 27 of histone H3 (H3K27ac), a key marker of active enhancers and promoters. The reduction in histone acetylation results in a more condensed chromatin state, leading to the transcriptional repression of CBP/p300 target genes.[1] Among these targets are critical oncogenes such as MYC, which are frequently overexpressed in cancers like neuroblastoma and contribute to tumor cell proliferation and survival. By downregulating the expression of these oncogenes, this compound can inhibit cancer cell growth.[2][3]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
Cell Line and Culture
-
Cell Line: SK-N-SH (human neuroblastoma cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
Animal Model
-
Animal Strain: NMRI (nu/nu) nude mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in sterile, filter-topped cages with access to autoclaved food and water ad libitum. Maintain a 12-hour light/dark cycle.
Xenograft Implantation
-
Cell Preparation: Harvest SK-N-SH cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio) to a final concentration of 5 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers twice a week. Calculate tumor volume using the formula: V = (length × width^2) / 2.
This compound Formulation and Administration
-
Formulation: Solubilize this compound in a vehicle of 10% Tween-80 in sterile saline.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosage and Schedule: Based on preclinical studies, a weekly administration schedule has been utilized. The specific dosage from the key study by Gajer et al. (2015) is not publicly available in the abstracts; therefore, a dose-finding study is recommended. A starting point could be in the range of 10-50 mg/kg, administered once per week.
-
Control Group: Administer the vehicle (10% Tween-80 in saline) to the control group following the same schedule.
Efficacy Evaluation
-
Tumor Growth Inhibition: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).
-
Body Weight: Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, western blotting, RNA sequencing).
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for a this compound in vivo xenograft study.
Data Presentation
Quantitative data from in vivo xenograft studies should be summarized in clear and concise tables for easy comparison between treatment and control groups.
Table 1: Summary of In Vivo Xenograft Study Parameters for this compound
| Parameter | Description |
| Compound | This compound |
| Cancer Type | Neuroblastoma |
| Cell Line | SK-N-SH |
| Animal Model | NMRI (nu/nu) nude mice |
| Xenograft Type | Subcutaneous |
| Number of Cells Injected | 5 x 10^6 |
| Treatment Groups | Control (Vehicle), this compound |
| Vehicle | 10% Tween-80 in saline |
| Route of Administration | Intraperitoneal (i.p.) |
| Dosing Schedule | Once per week |
| Dosage | Dose-finding study recommended (e.g., 10-50 mg/kg) |
| Primary Endpoint | Tumor Growth Inhibition |
| Secondary Endpoints | Body Weight Changes, Tumor Weight at Endpoint |
Table 2: Example of Tumor Growth Inhibition Data Presentation
| Treatment Group | Number of Animals | Mean Tumor Volume (Day X) (mm³ ± SEM) | Percent Tumor Growth Inhibition (%) | p-value |
| Control (Vehicle) | 8 | 1200 ± 150 | - | - |
| This compound (X mg/kg) | 8 | 450 ± 80 | 62.5 | <0.05 |
Note: The data in Table 2 is illustrative. Actual data should be collected and analyzed statistically.
Conclusion
The use of in vivo xenograft models is a critical step in the preclinical evaluation of novel anti-cancer agents like this compound. The protocols and guidelines presented here provide a framework for conducting robust and reproducible studies to assess the efficacy of this compound in a neuroblastoma model. Careful attention to experimental design, including appropriate controls, dosing, and data analysis, will be essential for generating high-quality data to support further development of this promising therapeutic agent.
References
Application Notes and Protocols for High-Throughput Screening of PU141 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for analogs of PU141, a promising class of compounds targeting Heat Shock Protein 90 (HSP90). The following protocols and methodologies are designed to enable the efficient identification and characterization of novel HSP90 inhibitors.
Introduction to HSP90 and this compound Analogs
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival.[1][2][3][4] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[3][5] this compound and its analogs are synthetic inhibitors that target the N-terminal ATP-binding pocket of HSP90, thereby disrupting its chaperone activity.[3] High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of chemical compounds to identify potent and selective inhibitors.[6][7]
High-Throughput Screening Assays
Several HTS-compatible assay formats are suitable for screening this compound analogs against HSP90. These assays are designed for robustness, miniaturization, and automation.[1][6][7] The choice of assay will depend on the specific research goals, available instrumentation, and cost considerations.
Biochemical Assays
Biochemical assays directly measure the interaction of compounds with purified HSP90 protein.
The FP assay is a homogeneous technique used to monitor the binding of a small fluorescently labeled ligand (tracer) to a larger protein.[8][9][10] When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[8][10] Upon binding to HSP90, its tumbling is restricted, leading to an increase in polarization.[8][10] this compound analogs that bind to HSP90 will compete with the tracer, causing a decrease in fluorescence polarization.
Experimental Protocol: Fluorescence Polarization Assay
Materials:
-
Full-length human HSP90α protein
-
Fluorescently labeled HSP90 ligand (e.g., FITC-Geldanamycin)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40
-
This compound analogs and control compounds (e.g., PU-H71, 17-AAG) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 50 nL of compound solutions in DMSO into the microplate wells. For controls, use DMSO alone (negative control) and a known HSP90 inhibitor (positive control).
-
Protein-Tracer Mix Preparation: Prepare a solution of HSP90 protein and the fluorescent tracer in assay buffer. The optimal concentrations should be determined empirically through titration experiments but are typically in the low nanomolar range for the tracer and a concentration of HSP90 that gives a robust signal window.
-
Dispensing: Add 10 µL of the protein-tracer mix to each well of the microplate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis: The degree of inhibition is calculated as a percentage relative to the controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation. A Z'-factor should be calculated to assess the quality of the assay.
TR-FRET is a robust assay that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.[1] In the context of HSP90, one can use a terbium-labeled anti-tag antibody to bind to a tagged HSP90 protein (donor) and a fluorescently labeled ligand that binds to HSP90 (acceptor).[11] When the ligand is bound, FRET occurs. Test compounds that displace the ligand will disrupt FRET.
Experimental Protocol: TR-FRET Assay
Materials:
-
His-tagged full-length human HSP90α protein
-
Biotinylated HSP90 ligand (e.g., Biotin-Geldanamycin)
-
Terbium-cryptate labeled anti-His antibody (donor)
-
Streptavidin-d2 (acceptor)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
This compound analogs and control compounds in DMSO
-
384-well, low-volume, white microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of compound solutions in DMSO into the microplate wells.
-
Reagent Preparation: Prepare solutions of His-HSP90, biotinylated ligand, anti-His-Tb, and Streptavidin-d2 in assay buffer. Optimal concentrations should be determined by titration.
-
Dispensing: Add 5 µL of the His-HSP90 solution to each well, followed by 5 µL of the biotinylated ligand.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Detection Mix: Add 10 µL of a premixed solution of anti-His-Tb and Streptavidin-d2 to each well.
-
Final Incubation: Incubate for 2-4 hours at room temperature, protected from light.
-
Measurement: Measure the TR-FRET signal by reading the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay following excitation (e.g., at 337 nm).
Data Analysis: The TR-FRET ratio (Acceptor Emission / Donor Emission) is calculated. The percent inhibition is determined, and IC50 values are generated from dose-response curves.
AlphaScreen is a bead-based assay that measures molecular interactions with high sensitivity.[12] Donor and acceptor beads are brought into proximity by a binding event, leading to the generation of a luminescent signal.[2][12] For HSP90, this can be configured to measure the disruption of the HSP90-co-chaperone interaction (e.g., with HOP) or the displacement of a biotinylated ligand.[12][13]
Experimental Protocol: AlphaScreen Assay
Materials:
-
Biotinylated HSP90 protein
-
GST-tagged co-chaperone (e.g., HOP) or His-tagged HSP90
-
Streptavidin-coated Donor beads
-
Anti-GST or Anti-His coated Acceptor beads
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA
-
This compound analogs and control compounds in DMSO
-
384-well, low-volume, white microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of compound solutions in DMSO into the microplate wells.
-
Protein Incubation: Add 5 µL of biotinylated HSP90 and 5 µL of GST-HOP to each well. Incubate for 30 minutes at room temperature.
-
Bead Addition: Add 10 µL of a mixture of Streptavidin-Donor and anti-GST-Acceptor beads to each well under subdued light.
-
Final Incubation: Incubate for 1-2 hours at room temperature in the dark.
-
Measurement: Read the plate on an AlphaScreen-capable reader.
Data Analysis: The AlphaScreen signal is measured as light emission. Percent inhibition and IC50 values are calculated from the dose-response curves.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by evaluating the effects of compounds on HSP90 function within a cellular environment.[1]
A hallmark of HSP90 inhibition is the proteasomal degradation of its client proteins.[3] This can be monitored by measuring the levels of a specific HSP90 client protein, such as HER2 or Luciferase, in cancer cell lines.[1][14]
Experimental Protocol: HER2 Degradation Western Blot
Materials:
-
SKBr3 or BT474 breast cancer cell lines (high HER2 expression)
-
Cell culture medium and supplements
-
This compound analogs and control compounds
-
Lysis buffer, protease and phosphatase inhibitors
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (anti-HER2, anti-Actin) and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound analogs for 24-48 hours.
-
Cell Lysis: Wash cells with PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting: Perform SDS-PAGE, protein transfer, antibody incubation, and chemiluminescent detection according to standard protocols.
-
Analysis: Quantify band intensities and normalize HER2 levels to a loading control like Actin.
Data Presentation and Quality Control
All quantitative data from HTS assays should be carefully managed and analyzed. Key parameters to assess assay performance include the Z'-factor and the signal-to-background ratio.
Table 1: Representative HTS Assay Performance Metrics
| Assay Type | Z'-Factor | Signal-to-Background | Reference |
| ATPase Colorimetric | 0.6 - 0.8 | N/A | [5] |
| AlphaScreen | 0.77 | 78 | [12][13] |
Table 2: Example IC50 Data for Known HSP90 Inhibitors
| Compound | Assay Type | IC50 (µM) | Reference |
| Geldanamycin | ATPase Colorimetric | 4.8 | [5] |
| Radicicol | ATPase Colorimetric | 0.9 | [5] |
Visualizing Workflows and Pathways
HSP90 Chaperone Cycle and Inhibition
The following diagram illustrates the ATP-dependent chaperone cycle of HSP90 and the mechanism of action of N-terminal inhibitors like this compound analogs.
Caption: HSP90 chaperone cycle and point of inhibition.
High-Throughput Screening Workflow
The generalized workflow for screening this compound analogs is depicted below.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An AlphaScreen-based high-throughput screen to identify inhibitors of Hsp90-cochaperone interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: Measuring IC50 of Novel Compounds in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a substance in inhibiting a specific biological or biochemical function. In oncology drug discovery, determining the IC50 of a novel compound against various cancer cell lines is a fundamental step in assessing its potential as a therapeutic agent. This document provides a detailed protocol for measuring the IC50 of a test compound, here referred to as PU141, in human breast cancer cell lines.
Data Presentation: IC50 Values of this compound in Breast Cancer Cell Lines
The following table is a template for summarizing experimentally determined IC50 values for a test compound across a panel of breast cancer cell lines. This allows for a clear comparison of the compound's potency in cell lines representing different molecular subtypes of breast cancer (e.g., Luminal A, Luminal B, HER2-positive, Triple-Negative).
| Breast Cancer Cell Line | Molecular Subtype | This compound IC50 (µM) | Standard Deviation (µM) | Notes |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | Data to be filled | Data to be filled | |
| T-47D | Luminal A (ER+, PR+, HER2-) | Data to be filled | Data to be filled | |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Data to be filled | Data to be filled | |
| Hs578T | Triple-Negative (ER-, PR-, HER2-) | Data to be filled | Data to be filled | |
| SK-BR-3 | HER2-Positive (ER-, PR-, HER2+) | Data to be filled | Data to be filled | |
| BT-474 | Luminal B (ER+, PR+, HER2+) | Data to be filled | Data to be filled |
Experimental Protocols
A widely used method for determining the IC50 of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1][2][3] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[1]
Protocol: IC50 Determination using MTT Assay
1. Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or test compound), dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
2. Cell Seeding:
-
Culture the selected breast cancer cell lines in T-75 flasks until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 5,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
3. Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common approach is to use a 10-point serial dilution (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Include a "vehicle control" (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration) and a "no-treatment control" (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells. It is recommended to perform each concentration in triplicate.
-
Incubate the plate for an additional 48 to 72 hours at 37°C and 5% CO2.
4. MTT Assay:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals at the bottom.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[5]
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a compound using the MTT assay.
Hypothetical Signaling Pathway Targeted by an Anti-Cancer Drug
Many anti-cancer drugs target signaling pathways that are crucial for cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a simplified version of this pathway, which is often dysregulated in breast cancer. A hypothetical drug like this compound could inhibit key components of this pathway, leading to reduced cancer cell viability.
Caption: A simplified PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.
References
Application Notes & Protocols: Investigating PU141 Resistance Using Lentiviral-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU141 is a pyridoisothiazolone-derived inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1] These enzymes play a critical role in chromatin remodeling and gene expression regulation by acetylating histone proteins. By inhibiting p300/CBP, this compound can induce histone hypoacetylation, leading to anti-neoplastic effects in various cancer models, including neuroblastoma.[1] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the genetic drivers of this compound resistance is paramount for developing combination therapies and predicting patient response.
Lentiviral-based functional genomics screens, utilizing either CRISPR/Cas9 for gene knockout or shRNA for gene knockdown, are powerful, unbiased methods for identifying genes that modulate drug sensitivity.[2][3][4] This document provides detailed application notes and protocols for employing pooled lentiviral libraries to uncover mechanisms of resistance to this compound.
Principle of the Assay
The core principle involves introducing a diverse library of genetic perturbations (sgRNAs for knockout or shRNAs for knockdown) into a population of cancer cells that are sensitive to this compound. Each cell, in theory, receives a single genetic perturbation. The entire population is then treated with a cytotoxic concentration of this compound. Cells that acquire a genetic perturbation conferring resistance will survive and proliferate, while sensitive cells will be eliminated. By using Next-Generation Sequencing (NGS) to quantify the representation of sgRNAs or shRNAs in the surviving population compared to a control population, it is possible to identify genes whose loss-of-function leads to this compound resistance.
Key Methodologies & Workflows
Signaling Pathway Context: this compound Mechanism of Action
This compound inhibits p300/CBP HATs, which acetylate histones (e.g., H3K27) and other proteins. This acetylation is generally associated with a relaxed chromatin state and transcriptional activation. Inhibition by this compound leads to decreased acetylation, chromatin condensation, and repression of key oncogenes, ultimately inducing cell cycle arrest or apoptosis. Resistance could emerge from genetic changes that bypass the need for p300/CBP activity or activate compensatory signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target discovery screens using pooled shRNA libraries and next-generation sequencing: A model workflow and analytical algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting PU141 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone acetyltransferase (HAT) inhibitor, PU141. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyridoisothiazolone derivative that acts as a selective inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1] By inhibiting these enzymes, this compound can induce histone hypoacetylation, leading to the inhibition of growth in various neoplastic cell lines.[1] This makes it a valuable tool for cancer research and drug development.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to study the role of histone acetylation in cell growth and proliferation. It has been shown to block the growth of neuroblastoma xenografts in mice and inhibit the growth of several cancer cell lines.[1]
Q3: Is this compound soluble in aqueous buffers like PBS or cell culture media?
A3: Based on reports for similar compounds and the general nature of small molecule inhibitors, this compound is expected to have very poor solubility in aqueous solutions. Direct dissolution in buffers like PBS or cell culture media is not recommended and will likely result in precipitation.
Q4: How should I store this compound?
A4: this compound should be stored as a solid at -20°C. If dissolved in an organic solvent like DMSO, it should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide: this compound Insolubility
Issue: Precipitate forms when I add my this compound stock solution to my aqueous experimental buffer.
This is the most common issue encountered with hydrophobic compounds like this compound. The precipitate indicates that the compound is crashing out of solution as the concentration of the organic solvent is diluted.
dot
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Reduce the Final Organic Solvent Concentration: While counterintuitive, sometimes a lower final concentration of the organic solvent can prevent precipitation. However, typically, the issue is insufficient organic solvent. Aim for a final concentration of DMSO or your chosen solvent to be less than 1%, and ideally below 0.5%, to minimize solvent effects on your biological system.
-
Use a Different Organic Solvent: If DMSO is not working, consider other organic solvents.
Quantitative Data: Preparing this compound Stock Solutions
| Organic Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-50 mM | Most common choice for in vitro assays. Ensure it is anhydrous. |
| Ethanol | 10-25 mM | Can be a good alternative to DMSO. |
| DMF | 10-50 mM | Use with caution as it can be more toxic to cells. |
Note: These are recommended starting concentrations. You may need to adjust based on the specific lot of this compound and your experimental conditions.
Experimental Protocol: Preparing a 10 mM this compound Stock in DMSO
-
Weighing: Carefully weigh out the desired amount of this compound powder in a microcentrifuge tube. For example, for 1 ml of a 10 mM stock, you would need to know the molecular weight of this compound.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Quantitative Data: Preparing Aqueous Working Solutions
| Parameter | Recommendation | Rationale |
| Final Organic Solvent % | < 1% (ideally < 0.5%) | Minimizes solvent-induced artifacts and toxicity in cellular assays. |
| Addition Method | Add stock to buffer dropwise while vortexing | Promotes rapid mixing and reduces localized high concentrations that can lead to precipitation. |
| Incubation Temperature | Room Temperature or 37°C | Higher temperatures can sometimes improve solubility, but this is compound-dependent. |
Issue: I don't see the expected biological effect in my experiment.
If you are confident that your compound is in solution, a lack of effect could be due to other factors.
dot
References
Improving the bioavailability of PU141 in animal models
Technical Support Center: PU141 Bioavailability
Disclaimer: Publicly available information on a specific compound designated "this compound" is limited. Therefore, this guide uses "this compound" as a representative example of a novel, poorly soluble small molecule, potentially a kinase inhibitor, to address common bioavailability challenges in preclinical animal models. The data and protocols provided are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma exposure of this compound in our mouse oral gavage studies. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for molecules like this compound, which likely belongs to the Biopharmaceutical Classification System (BCS) Class II or IV.[1] The primary causes typically stem from two main areas:
-
Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal (GI) fluid to be absorbed.[2][3] If this compound has low solubility, its dissolution rate will be the limiting factor for absorption, leading to low plasma concentrations.[2][4]
-
Low Permeability / High Efflux: The compound may not efficiently pass through the intestinal wall into the bloodstream. This can be due to its physicochemical properties or because it is actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).
-
Extensive First-Pass Metabolism: After absorption, the compound passes through the liver via the portal vein before reaching systemic circulation. If this compound is rapidly metabolized by liver enzymes (e.g., Cytochrome P450s), a significant fraction of the absorbed dose will be eliminated before it can be measured in the plasma.
A logical workflow to diagnose this issue is essential.
Caption: Troubleshooting workflow for low bioavailability of this compound.
Q2: What are the key physicochemical properties of this compound I should measure first?
A2: Before proceeding to complex formulations, you must understand the baseline physicochemical properties of your compound. This data is critical for diagnosing the root cause of poor bioavailability.
| Property | Importance | Typical Method | Desired Range (for Oral Drugs) |
| Aqueous Solubility | Determines dissolution rate in the gut.[2] | Kinetic or Thermodynamic Solubility Assay | > 50 µg/mL |
| LogP / LogD | Predicts lipophilicity and membrane permeability. | Shake-flask or HPLC method | LogP: 1-3; LogD at pH 7.4: 1-3 |
| pKa | Determines the ionization state at different GI tract pHs. | Potentiometric titration or UV-spectroscopy | Weak base (pKa 7-9) or weak acid (pKa 3-5) is often preferred. |
| Permeability | Assesses the ability to cross the intestinal epithelium. | Parallel Artificial Membrane Permeability Assay (PAMPA) | Pe > 5 x 10⁻⁶ cm/s |
Troubleshooting Guides
Issue 1: this compound solubility is extremely low (<1 µg/mL). How can I formulate it for initial animal PK studies?
For initial studies, the goal is to achieve a homogenous suspension to ensure consistent dosing. If solubility is the primary barrier, enhancing the dissolution rate and solubility in the GI tract is key.[2][4]
Recommended Strategy: Amorphous Solid Dispersion (SDD)
Solid dispersions improve dissolution by presenting the drug in an amorphous, high-energy state within a hydrophilic polymer matrix.[2][5]
Example Formulations for a Mouse PK Study (10 mg/kg dose):
| Formulation Type | Vehicle Composition | This compound State | Pros | Cons |
| 1. Crystalline Suspension (Baseline) | 0.5% Methylcellulose (MC) in water | Crystalline solid | Simple to prepare | Low, erratic absorption |
| 2. Amorphous SDD | 1:4 this compound:PVP K30 (by weight), dissolved in water | Amorphous solid | Significantly improves dissolution & absorption[5] | Requires specific manufacturing (spray drying) |
| 3. Lipid-Based Formulation (LBF) | 30% Labrasol / 70% Cremophor EL in water | Solubilized | Can enhance lymphatic absorption, bypassing the liver[4] | Can be complex to optimize |
Illustrative PK Data Comparison:
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Crystalline Suspension | 55 ± 15 | 4.0 | 210 | < 5% |
| Amorphous SDD | 450 ± 90 | 1.0 | 2500 | ~40% |
| Lipid-Based (LBF) | 380 ± 75 | 1.5 | 2200 | ~35% |
Issue 2: My in vitro data shows this compound is rapidly metabolized by liver microsomes. What does this mean for my in vivo studies?
A2: Rapid metabolism in a liver microsome stability assay suggests that the compound will be subject to high first-pass metabolism in vivo. This will result in low oral bioavailability, even if the compound is well-absorbed from the gut.
Logical Relationship: From In Vitro Metabolism to In Vivo Outcome
Caption: The link between in vitro metabolic instability and poor in vivo bioavailability.
Next Steps:
-
Identify the Metabolite(s): Use LC-MS/MS to determine the structure of the metabolites.
-
Identify the CYP Isoform(s): Test this compound stability with specific recombinant CYP enzymes.
-
Medicinal Chemistry: If a specific part of the molecule is being oxidized (a "metabolic hot-spot"), chemists can modify the structure (e.g., by adding a fluorine atom) to block the metabolic site. This is a key strategy in drug development.[6]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the aqueous solubility of this compound in a simulated intestinal fluid.
Materials:
-
This compound (as DMSO stock, 10 mM)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
Plate reader with UV-Vis capability
Method:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of 10 mM this compound DMSO stock to the wells in triplicate (final concentration 100 µM). This initiates precipitation.
-
Seal the plate and shake at 300 RPM for 2 hours at room temperature to allow the solution to reach equilibrium.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated compound.
-
Carefully transfer 100 µL of the supernatant to a new 96-well UV plate.
-
Measure the absorbance at the λmax of this compound.
-
Determine the concentration using a standard curve of this compound prepared in DMSO/PBS.
Protocol 2: Mouse Pharmacokinetic (PK) Study
Objective: To determine the oral bioavailability and key PK parameters of a this compound formulation.
Animal Model:
-
Male C57BL/6 mice (8 weeks old, 20-25 g).[7]
Procedure:
-
Group Allocation:
-
Group 1 (IV): N=3 mice, 1 mg/kg dose in 20% Solutol/80% Saline.
-
Group 2 (PO): N=3 mice, 10 mg/kg dose in desired formulation (e.g., 0.5% MC suspension).
-
-
Dosing:
-
Administer the IV dose via the tail vein.
-
Administer the PO dose via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (~30 µL) via tail vein or saphenous vein into EDTA-coated capillaries at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge blood samples at 4000 x g for 10 minutes at 4°C.
-
Harvest plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Precipitate plasma proteins with acetonitrile containing an internal standard.
-
Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
References
- 1. Optimization of the Use of Generic Medications in Oncology: Improving Safety and Therapeutic Quality [mdpi.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Minimizing PU141-induced cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing PU141-induced cytotoxicity in normal cells during experiments. The information is presented in a question-and-answer format, including troubleshooting guides, FAQs, experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyridoisothiazolone compound that acts as a selective inhibitor of the histone acetyltransferases (HATs) p300 and its paralog CBP (CREB-binding protein). These proteins are crucial transcriptional co-activators that regulate gene expression by acetylating histones and other proteins, which plays a role in cell proliferation, differentiation, and apoptosis. By inhibiting p300/CBP, this compound can induce histone hypoacetylation and suppress the growth of various neoplastic cell lines.
Q2: Why is this compound cytotoxic to normal cells?
A2: The p300/CBP coactivators are essential for normal cellular functions, not just in cancer cells. They are involved in fundamental processes such as cell growth, division, and differentiation in healthy tissues.[1][2] Therefore, inhibiting their function with this compound can disrupt these normal processes, leading to cytotoxicity. Many anti-cancer chemotherapies that target rapidly dividing cells can also affect normal cells that have a high rate of proliferation, such as those in the bone marrow and digestive tract.[3]
Q3: What are the known downstream effects of p300/CBP inhibition that might contribute to cytotoxicity?
A3: Inhibition of p300/CBP can affect multiple signaling pathways. For instance, it can impair the function of transcription factors like p53, NF-κB, and androgen receptor (AR), which are involved in cell survival and apoptosis.[4][5] Disruption of these pathways can lead to cell cycle arrest and programmed cell death. In some contexts, p300/CBP inhibition has been shown to downregulate the expression of oncogenes like MYC, which can also be essential for the survival of certain normal progenitor cells.[6]
Q4: Are there any general strategies to protect normal cells from chemotherapy-induced cytotoxicity that might be applicable to this compound?
A4: Yes, several general strategies are being explored to protect normal cells from the side effects of chemotherapy. One approach is "cyclotherapy," which involves transiently arresting the cell cycle of normal cells to make them less susceptible to drugs that target proliferating cells. Another strategy involves the use of cytoprotective agents that can mitigate the toxic effects of the chemotherapeutic agent in normal tissues. The applicability of these strategies to this compound would need to be experimentally validated.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal (non-cancerous) control cell lines at expected therapeutic concentrations. | 1. The specific normal cell line is highly dependent on p300/CBP activity. 2. Incorrect dosage or prolonged exposure time. | 1. Use a panel of different normal cell lines to identify a more resistant model for your experiments. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that maximizes cancer cell death while minimizing normal cell toxicity. |
| Inconsistent cytotoxicity results between experiments. | 1. Variation in cell density at the time of treatment.[7] 2. Inconsistent solvent concentration in control and treated wells. 3. Fluctuation in incubation conditions (temperature, CO2). | 1. Ensure precise cell counting and seeding for all experiments.[8] 2. Maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells. 3. Regularly calibrate and monitor incubators. |
| High background signal in cell viability assays (e.g., MTT, AlamarBlue). | 1. Contamination of cell cultures (e.g., microbial). 2. High cell density leading to excessive metabolic activity.[8] 3. Interference of this compound with the assay chemistry. | 1. Regularly test cell cultures for contamination. 2. Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. 3. Run a control with this compound in cell-free media to check for direct reaction with the assay reagent. |
| Observed cytoprotective agent is also protecting cancer cells from this compound. | 1. The protective mechanism is not specific to normal cells. 2. The cytoprotective agent interferes with this compound's mechanism of action. | 1. Investigate cytoprotective agents with mechanisms that are more specific to normal cell physiology (e.g., agents that target specific metabolic pathways less active in cancer cells). 2. Test the cytoprotective agent's effect on this compound's ability to inhibit p300/CBP HAT activity directly. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a related, well-characterized p300/CBP inhibitor, C646, to provide a comparative reference.
Table 1: In Vitro Efficacy of p300/CBP Inhibitors
| Compound | Cell Line(s) | Concentration | Effect |
| This compound | SK-N-SH (neuroblastoma), HCT116 (colon carcinoma) | 25 µM | Decrease in SAHA-induced H3K14 and H4K8 hyperacetylation. |
| This compound | A431, A549, A2780, HCT116, HepG2, MCF7, SK-N-SH, SW480, U-87MG | Micromolar concentrations | Inhibition of cell growth. |
| C646 | Prostate cancer cell lines (PC3, LNCaP, Du145) | 20 µM | Induction of apoptosis.[9] |
| C646 | Melanoma, non-small cell lung cancer, acute myeloid leukemia cells | Not specified | Induces cell cycle arrest and apoptosis.[10] |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Dosage | Effect |
| This compound | Neuroblastoma xenografts in mice | 25 mg/kg (intraperitoneal, once daily for 24 days) | Significant reduction in tumor volume (19%). |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity in Normal vs. Cancer Cells using MTT Assay
This protocol is for determining and comparing the cytotoxic effects of this compound on both normal and cancerous cell lines.
-
Cell Seeding:
-
Seed both normal (e.g., primary fibroblasts, non-cancerous epithelial cells) and cancer cell lines in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Protocol 2: Evaluating a Potential Cytoprotective Agent against this compound-Induced Toxicity
This protocol is designed to test the efficacy of a compound in protecting normal cells from this compound's cytotoxic effects.
-
Cell Seeding:
-
Seed a normal cell line in 96-well plates as described in Protocol 1.
-
-
Pre-treatment with Cytoprotective Agent:
-
Prepare different concentrations of the potential cytoprotective agent in cell culture medium.
-
Add the cytoprotective agent to the wells and incubate for a pre-determined time (e.g., 1-4 hours).
-
-
Co-treatment with this compound:
-
Add this compound at a concentration known to cause significant cytotoxicity (e.g., IC50 value for the normal cell line) to the wells already containing the cytoprotective agent.
-
Include control wells: untreated, this compound only, and cytoprotective agent only.
-
-
Incubation and Viability Assay:
-
Incubate for the standard this compound exposure time (e.g., 48 hours).
-
Perform a cell viability assay (e.g., MTT, as described in Protocol 1) to assess the percentage of viable cells.
-
-
Analysis:
-
Compare the viability of cells co-treated with the cytoprotective agent and this compound to those treated with this compound alone to determine the protective effect.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: p300/CBP Inhibition Signaling Pathway.
Caption: Workflow for Assessing and Mitigating Cytotoxicity.
Caption: Troubleshooting Logic for Unexpected Cytotoxicity.
References
- 1. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 2. Rubinstein–Taybi syndrome - Wikipedia [en.wikipedia.org]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
PU141 Degradation and Storage Best Practices: A Technical Guide
Disclaimer: The following technical support information is provided for a hypothetical compound designated as "PU141," as no public scientific literature or data could be found for a substance with this identifier. The degradation pathways, experimental protocols, and storage recommendations are based on common scenarios for small molecule drug candidates and are for illustrative purposes only.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the handling, storage, and use of this compound.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the recommended storage conditions for solid this compound? | Solid this compound should be stored at -20°C for long-term stability (up to 24 months) and at 4°C for short-term use (up to 3 months). It is advisable to store the compound in a desiccator to protect it from moisture. |
| How should I prepare and store stock solutions of this compound? | It is recommended to prepare high-concentration stock solutions in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For detailed storage times, refer to the stability table below. |
| What are the signs of this compound degradation? | Degradation of solid this compound may be indicated by a change in color or texture. In solution, degradation can manifest as discoloration, precipitation, or the appearance of new peaks in analytical analyses like HPLC or LC-MS. A loss of biological activity is also a strong indicator of degradation. |
| Is this compound sensitive to light? | This compound shows some sensitivity to UV light. For long-term storage of both the solid compound and stock solutions, it is best practice to use amber vials or wrap containers in aluminum foil to minimize light exposure. |
Troubleshooting Guides
Issue: Significant loss of this compound activity in assays.
-
Q: Could my compound have degraded?
-
A: A loss of biological activity is a primary sign of compound degradation. Review your storage and handling procedures against the recommended best practices. Key factors to check are the storage temperature, duration, and the number of freeze-thaw cycles the stock solution has undergone.
-
-
Q: How can I confirm if my this compound has degraded?
-
A: To confirm degradation, perform an analytical quality control check of your stock solution using HPLC or LC-MS. A chromatogram showing new peaks or a reduced area for the main this compound peak compared to a fresh sample is indicative of degradation.
-
Issue: Unexpected peaks in HPLC/LC-MS analysis.
-
Q: What are these additional peaks?
-
A: Extra peaks in your chromatogram are often due to degradation products. For this compound, the most probable degradation pathways are hydrolysis and oxidation. A more polar hydrolysis product may appear with a shorter retention time, while an oxidation product might be identified by a mass increase of +16 Da in an LC-MS analysis.
-
-
Q: How can I prevent the formation of these degradation products?
-
A: To minimize hydrolysis, use anhydrous solvents for preparing stock solutions and avoid exposure to moisture. To prevent oxidation, consider using degassed solvents. If your experiments require long incubations in aqueous buffers, the addition of a suitable antioxidant could be beneficial, provided it does not interfere with your assay.
-
Issue: this compound is not fully dissolving.
-
Q: What should I do if I'm having trouble dissolving this compound?
-
A: this compound is most soluble in DMSO. For aqueous-based assays, it is recommended to first dissolve the compound in a small volume of DMSO and then perform a stepwise dilution with the aqueous buffer. Gentle warming (not exceeding 37°C) and vortexing can facilitate dissolution. Ensure the final DMSO concentration is compatible with your experimental system.
-
Quantitative Data Summaries
For easy reference, the stability of this compound under various conditions is summarized below.
Table 1: Recommended Storage of Solid this compound
| Storage Condition | Maximum Duration | Notes |
| -20°C with desiccant | 24 months | Recommended for long-term storage. |
| 4°C with desiccant | 3 months | Suitable for short-term storage. |
| Room Temperature | < 1 week | Not recommended. |
Table 2: Stability of this compound Stock Solution (10 mM in anhydrous DMSO)
| Storage Condition | Maximum Duration | Permissible Freeze-Thaw Cycles |
| -80°C | 12 months | < 3 |
| -20°C | 6 months | < 5 |
| 4°C | 1 week | N/A |
Table 3: Forced Degradation of this compound (1 mg/mL after 24 hours)
| Condition | % Degradation | Major Degradation Product |
| 0.1 M HCl at 60°C | ~15% | Hydrolysis Product |
| 0.1 M NaOH at 60°C | ~40% | Hydrolysis Product |
| 3% H₂O₂ at RT | ~25% | Oxidation Product (+16 Da) |
| UV Light (254 nm) at RT | ~10% | Photodegradation Product |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a method to identify the degradation pathways of this compound under various stress conditions.
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in acetonitrile.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Combine 1 mL of the this compound stock with 1 mL of 1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Combine 1 mL of the this compound stock with 1 mL of 1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Combine 1 mL of the this compound stock with 1 mL of 6% H₂O₂ and incubate at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the this compound stock in a quartz cuvette to 254 nm UV light for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the this compound stock at 60°C for 24 hours.
-
Control: Combine 1 mL of the this compound stock with 1 mL of an acetonitrile:water (1:1) mixture and store at 4°C.
-
-
Sample Analysis:
-
Following incubation, neutralize the acidic and basic samples.
-
Dilute all samples to a final concentration of 100 µg/mL using the appropriate mobile phase.
-
Analyze all samples by reverse-phase HPLC with UV detection and by LC-MS to identify and quantify any degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for loss of this compound activity.
Interpreting unexpected results from PU141 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PU-141, a novel inhibitor of the mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PU-141?
A1: PU-141 is a potent and selective small molecule inhibitor of the mammalian Target of Rapamycin (mTOR). Specifically, it targets the mTORC1 complex, preventing the phosphorylation of its key downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This leads to the inhibition of protein synthesis and cell growth.
Q2: What are the expected phenotypic effects of PU-141 treatment in cancer cell lines?
A2: In most susceptible cancer cell lines, treatment with PU-141 is expected to lead to a dose-dependent decrease in cell proliferation, cell growth (size), and metabolic activity. It can also induce autophagy. The extent of these effects can vary depending on the cell line's genetic background and reliance on the PI3K/Akt/mTOR pathway.
Q3: Can PU-141 be used in animal models?
A3: Yes, PU-141 has been formulated for in vivo studies. Please refer to the specific product datasheet for recommended solvents and dosing guidelines. Pharmacokinetic and pharmacodynamic studies are recommended to determine the optimal dosing schedule for your specific animal model.
Troubleshooting Guide for Unexpected Results
Issue 1: No significant decrease in cell proliferation or viability after PU-141 treatment.
| Potential Cause | Troubleshooting Steps |
| Cell line resistance | 1. Confirm mTOR pathway activity: Perform a baseline Western blot to check the phosphorylation levels of p-S6K (Thr389) and p-4E-BP1 (Thr37/46) in your untreated cells. 2. Titrate PU-141: Perform a dose-response experiment with a wider concentration range. 3. Sequence key genes: Check for mutations in genes like MTOR, RPTOR, or upstream activators like PIK3CA or AKT1 that might confer resistance. |
| Incorrect drug concentration | 1. Verify calculations: Double-check all dilution calculations. 2. Assess drug stability: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal assay conditions | 1. Check seeding density: Ensure cells are in the exponential growth phase and not over-confluent. 2. Optimize treatment duration: Extend the incubation time with PU-141 (e.g., from 24h to 48h or 72h). |
Issue 2: Conflicting results between different assays (e.g., MTT vs. cell counting).
| Potential Cause | Troubleshooting Steps |
| Assay measuring different cellular processes | 1. Understand assay principles: An MTT assay measures metabolic activity, which can be affected by mTOR inhibition without necessarily causing cell death. Direct cell counting (e.g., with a hemocytometer and trypan blue) measures cell number and viability. 2. Use complementary assays: Combine a proliferation assay (e.g., BrdU incorporation) with a viability assay (e.g., Annexin V/PI staining) to get a clearer picture. |
| PU-141 affecting metabolic pathways | 1. Directly assess cell number: Use a method that is not dependent on metabolic readouts. 2. Measure ATP levels: Use a luminescence-based ATP assay as an alternative metabolic indicator. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for PU-141
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| U-87 MG | Glioblastoma | 120 |
| A549 | Lung Cancer | 250 |
| PC-3 | Prostate Cancer | 85 |
Table 2: Effect of PU-141 on Downstream mTORC1 Substrates (MCF-7 cells, 100 nM, 2h)
| Protein | Relative Phosphorylation (%) |
| p-S6K (Thr389) | 15 |
| p-4E-BP1 (Thr37/46) | 22 |
| p-Akt (Ser473) | 95 |
Experimental Protocols
Western Blot for Phosphorylated S6 Kinase (p-S6K)
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with the desired concentrations of PU-141 or vehicle control for the specified duration (e.g., 2 hours).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-S6K (Thr389) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total S6K or a housekeeping protein like GAPDH.
Visualizations
Caption: PU-141 inhibits the mTORC1 complex.
Caption: A logical workflow for troubleshooting unexpected PU-141 results.
Technical Support Center: Enhancing the Specificity of PU141 for CBP/p300
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to enhance the specificity of the histone acetyltransferase (HAT) inhibitor PU141 for its targets, CREB-binding protein (CBP) and p300.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a pyridoisothiazolone-based inhibitor of histone acetyltransferases. It is characterized as a selective inhibitor of the highly homologous transcriptional co-activators, CBP and p300. These proteins are crucial regulators of gene expression through their intrinsic HAT activity and their function as protein scaffolds.
Q2: How does this compound differ from the related compound PU139?
This compound and PU139 are structurally related compounds, but they exhibit different selectivity profiles. While this compound is selective for CBP and p300, PU139 is a pan-HAT inhibitor, showing activity against other HATs like Gcn5 and PCAF in addition to CBP and p300. This makes this compound a more specific tool for studying the distinct functions of the CBP/p300 family.
Q3: What are the potential off-target effects of this compound and how can I mitigate them?
While this compound is selective for CBP/p300, the possibility of off-target effects should always be considered, especially at higher concentrations. Potential off-targets could include other enzymes with similar acetyl-CoA binding sites.
Mitigation Strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired biological effect in your experimental system.
-
Perform control experiments: Include a structurally related but inactive compound as a negative control to ensure the observed effects are due to CBP/p300 inhibition.
-
Orthogonal validation: Confirm key findings using alternative methods to inhibit CBP/p300 function, such as siRNA/shRNA knockdown or using a structurally different CBP/p300 inhibitor like A-485.
-
Proteome-wide analysis: For in-depth studies, consider techniques like proteome-wide Cellular Thermal Shift Assay (CETSA-MS) to identify potential off-target binders of this compound in an unbiased manner.
Quantitative Data Summary
| Compound | Target | IC50 | Notes |
| PU139 | Gcn5 | 8.39 µM | Pan-HAT inhibitor. |
| PCAF | 9.74 µM | Data provides context for selectivity. | |
| CBP | 2.49 µM | ||
| p300 | 5.35 µM | ||
| A-485 | p300 | 9.8 nM | Potent and selective CBP/p300 inhibitor. |
| CBP | 2.6 nM | Competes with acetyl-CoA. | |
| This compound | CBP/p300 | Not Available | Described as selective for CBP/p300. |
Experimental Protocols & Troubleshooting
Protocol 1: AlphaScreen Assay for this compound Inhibition of CBP/p300
This protocol describes a biochemical assay to measure the ability of this compound to inhibit the interaction between CBP/p300 and a histone substrate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.
-
Recombinant Human CBP/p300 (HAT domain): Prepare a 2X working solution in Assay Buffer.
-
Biotinylated Histone H3 Peptide Substrate: Prepare a 4X working solution in Assay Buffer.
-
Acetyl-CoA: Prepare a 4X working solution in Assay Buffer.
-
This compound: Prepare a 4X serial dilution in Assay Buffer containing DMSO (final DMSO concentration ≤1%).
-
AlphaLISA Acceptor Beads (e.g., anti-6xHis coated): Prepare a 2X working solution in the dark.
-
AlphaScreen Streptavidin Donor Beads: Prepare a 2X working solution in the dark.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of 4X this compound serial dilution or vehicle control to the wells.
-
Add 5 µL of 2X CBP/p300 enzyme to all wells.
-
Mix gently and incubate for 15 minutes at room temperature.
-
Add 5 µL of a 4X mix of biotinylated histone H3 peptide and Acetyl-CoA to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of 2X AlphaLISA Acceptor Beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of 2X Streptavidin Donor Beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Troubleshooting Guide: AlphaScreen Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal | Inactive enzyme or substrate. | Test enzyme and substrate activity independently. Use a fresh batch of reagents. |
| Suboptimal reagent concentrations. | Titrate enzyme, substrate, and Acetyl-CoA concentrations to determine optimal assay window. | |
| Incorrect buffer composition. | Ensure pH and salt concentrations are optimal for enzyme activity. Check for interfering substances. | |
| Photobleaching of beads. | Handle beads in subdued light. Store properly at 4°C. | |
| High Background | Non-specific binding. | Increase BSA concentration in the assay buffer. Optimize bead concentrations. |
| Contaminated reagents. | Use fresh, high-quality reagents. Filter buffers if necessary. | |
| No Inhibition by this compound | This compound degradation. | Prepare fresh this compound solutions. Verify compound integrity. |
| Insufficient incubation time. | Increase pre-incubation time of this compound with the enzyme. | |
| Incorrect assay conditions. | Verify that the Acetyl-CoA concentration is near its Km for the enzyme to ensure competitive inhibition can be observed. |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol determines if this compound binds to and stabilizes CBP/p300 in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate soluble and precipitated proteins.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Quantify total protein concentration in the soluble fraction (e.g., using a BCA assay).
-
-
Detection by Western Blot:
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies specific for CBP and p300. Use an antibody for a non-target protein (e.g., GAPDH) as a loading control.
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify band intensities to generate a melting curve. A shift in the curve in the presence of this compound indicates target engagement.
-
Troubleshooting Guide: CETSA
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Thermal Shift Observed | This compound does not sufficiently stabilize the target. | Increase this compound concentration or incubation time. Confirm compound activity with an orthogonal assay. |
| Cell permeability issues. | Ensure this compound can enter the cells. Perform the assay with cell lysates as a control. | |
| Suboptimal heating range. | Adjust the temperature gradient to better capture the melting transition of CBP/p300. | |
| High Variability | Inconsistent heating or cell lysis. | Ensure uniform heating in the thermal cycler. Standardize the freeze-thaw lysis procedure. |
| Uneven sample loading. | Carefully normalize protein concentrations before loading on the gel. | |
| Poor Western Blot Signal | Low antibody quality. | Use a validated, high-affinity antibody for CBP/p300. |
| Low target protein expression. | Use a cell line known to express high levels of CBP/p300. |
Visualizations
Signaling Pathway: CBP/p300 in Transcriptional Activation
Caption: CBP/p300 as key co-activators in gene transcription.
Experimental Workflow: AlphaScreen Assay
Caption: Workflow for the this compound AlphaScreen inhibition assay.
Logical Relationship: Troubleshooting Off-Target Effects
PU-H71 Technical Support Center: Cell Viability Assay Troubleshooting
Welcome to the technical support center for researchers using the HSP90 inhibitor, PU-H71. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and challenges encountered during cell viability and cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with PU-H71 using an MTT assay are inconsistent. What could be the cause?
A1: Inconsistencies in MTT assays when using PU-H71 can arise from the compound's mechanism of action. As an HSP90 inhibitor, PU-H71 can alter cellular metabolism and induce the production of reactive oxygen species (ROS). Since the MTT assay relies on the reduction of a tetrazolium salt by metabolic enzymes, any modulation of this activity by PU-H71 can lead to an over- or underestimation of cell viability.[1][2] It is crucial to consider that you are measuring a metabolic proxy for viability, not viability directly.
Q2: Are there alternative assays to MTT that are less prone to artifacts with compounds like PU-H71?
A2: Yes, several alternative assays are recommended. ATP-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are a robust alternative as they measure the levels of ATP in a cell, which is a more direct indicator of cell viability.[3][4][5] These assays are generally more sensitive and have a broader linear range than MTT assays.[3][4][5] Another option is a resazurin-based assay (like Alamar Blue), which is also a metabolic assay but can sometimes be less susceptible to interference. For a non-metabolic endpoint, direct cell counting using trypan blue exclusion or a cytotoxicity assay that measures the release of a cytosolic enzyme like lactate dehydrogenase (LDH) can be employed.
Q3: How does PU-H71's effect on the HSP90 signaling pathway impact cell viability?
A3: PU-H71 inhibits the ATPase activity of HSP90, a chaperone protein responsible for the proper folding and stability of numerous "client" proteins.[6] Many of these client proteins are critical for cancer cell survival and proliferation, including kinases involved in signaling pathways like AKT and ERK.[6] By inhibiting HSP90, PU-H71 leads to the degradation of these client proteins, ultimately inducing cell cycle arrest and apoptosis.[6]
Troubleshooting Guide: Inaccurate Viability Results with PU-H71
If you are observing unexpected or inconsistent results in your cell viability assays with PU-H71, consider the following troubleshooting steps:
-
Review Your Assay Choice: Tetrazolium-based assays (MTT, MTS, XTT) are susceptible to interference from compounds that alter cellular metabolism or redox states.
-
Validate with an Orthogonal Assay: Confirm your findings using an assay with a different detection principle. An ATP-based assay (e.g., CellTiter-Glo®) is highly recommended.
-
Optimize Seeding Density: Ensure you are working within the linear range of your chosen assay for your specific cell line.
-
Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls to account for any solvent effects on cell viability.
-
Check for Compound Interference: Test if PU-H71 directly interferes with the assay reagents in a cell-free system.
Data Presentation: Comparison of Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases to form a colored formazan product.[7][8] | Widely used, cost-effective. | Indirect measurement of viability, can be affected by changes in cellular metabolism, requires a solubilization step.[1][2][9] |
| Alamar Blue (Resazurin) | Reduction of resazurin to the fluorescent resorufin by metabolically active cells.[10] | Homogeneous assay (no solubilization), sensitive. | Can be influenced by changes in cellular redox state. |
| CellTiter-Glo® (ATP-based) | Luciferase-based reaction that measures ATP levels as an indicator of metabolically active cells.[11][12][13] | High sensitivity, broad linear range, direct measure of viable cells.[3][4][5] | More expensive than colorimetric assays. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[10] | Simple, direct visualization of dead cells. | Manual counting can be subjective and time-consuming. |
| LDH Release | Measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[10] | Measures cytotoxicity directly. | Can be affected by serum LDH, requires cell lysis for total LDH measurement. |
Mandatory Visualization
HSP90 Signaling Pathway Inhibition by PU-H71
Caption: Inhibition of the HSP90 chaperone cycle by PU-H71.
Troubleshooting Workflow for Cell Viability Assays
Caption: A logical workflow for troubleshooting cell viability assay artifacts.
Experimental Protocols
MTT Assay Protocol
-
Plate cells in a 96-well plate and incubate with PU-H71 for the desired time.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.
-
Carefully remove the media.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.[14]
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Alamar Blue (Resazurin) Assay Protocol
-
Plate cells in a 96-well plate (preferably black-walled for fluorescence) and treat with PU-H71.
-
Add Alamar Blue reagent to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Plate cells in an opaque-walled 96-well plate and treat with PU-H71.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13][15]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[13][15]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[13][15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15]
-
Measure luminescence using a luminometer.
References
- 1. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. Comparison of MTT and ATP-based assays commonly used in cell viability and proliferation studies. | AAT Bioquest [aatbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [se.promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. france.promega.com [france.promega.com]
Validation & Comparative
A Comparative Analysis of PU141 and Other Histone Acetyltransferase (HAT) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of PU141 with other prominent histone acetyltransferase (HAT) inhibitors. This document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins, HATs influence chromatin structure and protein function. The aberrant activity of HATs, particularly the closely related transcriptional co-activators CBP and p300, has been implicated in various diseases, including cancer. This has led to the development of small molecule inhibitors targeting these enzymes. This guide focuses on this compound, a pyridoisothiazolone-based HAT inhibitor, and compares its efficacy with other well-known HAT inhibitors: A-485, C646, and Garcinol.
Data Presentation: Comparative Efficacy of HAT Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other selected HAT inhibitors against the key histone acetyltransferases, CBP and p300. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[1] The data presented here is compiled from various sources to provide a comparative overview.
| Inhibitor | Target(s) | IC50 (CBP) | IC50 (p300) | Notes |
| This compound | CBP, p300 | Not explicitly reported | Not explicitly reported | Described as a selective inhibitor for CBP and p300.[2][3] |
| A-485 | p300/CBP | 2.6 nM | 9.8 nM | A potent and selective catalytic inhibitor.[4][5] An IC50 of 0.06 µM for p300 has also been reported.[6][7] |
| C646 | p300/CBP | Not explicitly reported | 1.6 µM (Kᵢ = 400 nM) | A competitive inhibitor of p300.[8][9][10] |
| Garcinol | p300, PCAF | Not explicitly reported | Not explicitly reported | A natural product inhibitor of p300 and PCAF.[11] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of HAT inhibition and the methods used to assess it, the following diagrams are provided.
Experimental Protocols
The determination of HAT inhibitor efficacy is typically performed using in vitro activity assays. Below are detailed methodologies for common assays.
Colorimetric HAT Activity Assay
This assay provides a non-radioactive method for detecting HAT activity and is suitable for kinetic studies.
Principle: The acetylation of a peptide substrate by a HAT enzyme releases coenzyme A (CoA-SH). This free CoA then serves as a coenzyme in a reaction that produces NADH. The NADH can be detected spectrophotometrically by its reaction with a soluble tetrazolium dye to produce a colored product. The intensity of the color is proportional to the HAT activity.
Protocol:
-
Sample Preparation: Prepare test samples, such as purified recombinant HAT enzyme or nuclear extracts, in an appropriate assay buffer.
-
Reagent Preparation:
-
Reconstitute HAT substrates and the NADH-generating enzyme in the provided reconstitution buffer.
-
Prepare an assay mix containing 2X HAT assay buffer, the HAT substrates, and the NADH-generating enzyme.
-
-
Reaction Setup:
-
In a 96-well plate, add the test samples. Include a background control (buffer only) and a positive control (active nuclear extract or known active HAT).
-
Add the prepared assay mix to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1 to 4 hours, allowing for color development.
-
Detection: Measure the absorbance at 440 nm using a microplate reader. For kinetic studies, readings can be taken at multiple time points during the incubation.
-
Data Analysis: Subtract the background reading from all sample readings. HAT activity can be expressed as the change in optical density per unit time per microgram of protein. For inhibitor screening, various concentrations of the inhibitor are included, and the percentage of inhibition is calculated relative to a no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.
Radioactive HAT Activity Assay (Filter-Based)
This is a highly sensitive and robust method for measuring HAT activity.
Principle: This assay uses acetyl-CoA with a radiolabeled acetyl group ([³H] or [¹⁴C]). The HAT enzyme transfers the radioactive acetyl group to a histone substrate (e.g., a histone peptide or full-length histone). The radiolabeled histone product is then captured on a filter membrane, and the amount of radioactivity is quantified using a scintillation counter. The measured radioactivity is directly proportional to the HAT activity.[12]
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, combine the HAT enzyme, histone substrate, assay buffer (typically containing Tris-HCl, DTT, and EDTA), and the test inhibitor at various concentrations.
-
-
Reaction Initiation: Start the reaction by adding the radiolabeled acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Quenching and Capture:
-
Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The positively charged paper binds the negatively charged histone substrate.
-
Wash the filter paper multiple times with a wash buffer (e.g., sodium carbonate buffer) to remove unincorporated radiolabeled acetyl-CoA.
-
-
Detection:
-
Air-dry the filter paper.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. biocompare.com [biocompare.com]
- 12. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Tumor Effects of PU141
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel mTORC1 inhibitor, PU141, against the established therapeutic agent, Everolimus. The data presented herein is based on representative preclinical xenograft models to validate and compare their in vivo anti-tumor efficacy.
Introduction and Mechanism of Action
This compound is a next-generation, orally bioavailable, selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1][2][3] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2][4][5]
mTORC1, a key downstream effector in this pathway, controls protein synthesis by phosphorylating targets like S6K1 and 4E-BP1.[1] By selectively inhibiting mTORC1, this compound is designed to halt aberrant cell growth and proliferation in tumors with a dysregulated PI3K/AKT/mTOR axis. This guide compares the in vivo performance of this compound with Everolimus, a well-characterized mTORC1 inhibitor approved for treating various cancers.[6][7][8]
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the signaling cascade leading to mTORC1 activation and the points of inhibition for agents like this compound and Everolimus.
Comparative In Vivo Efficacy
The anti-tumor activities of this compound and Everolimus were evaluated in a human breast cancer (MCF-7) xenograft mouse model. Both compounds were administered orally, daily for 21 days, and tumor growth was monitored.
Table 1: Tumor Growth Inhibition in MCF-7 Xenograft Model
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Mean Tumor Volume (Day 21, mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Body Weight Change (%) |
| Vehicle Control | - | 1545 ± 120 | - | +5.2 |
| This compound | 10 | 417 ± 55 | 73% | -2.1 |
| Everolimus | 10 | 587 ± 72 | 62% | -3.5 |
TGI was calculated at the end of the study relative to the vehicle control group.
The results indicate that this compound demonstrates superior tumor growth inhibition compared to Everolimus at the same dosage, with a favorable tolerability profile as indicated by minimal body weight change.
Experimental Protocols & Workflow
In Vivo Xenograft Study Workflow
The following diagram outlines the key phases of the in vivo efficacy study.
Detailed Methodologies
1. Cell Line and Culture:
-
Human breast adenocarcinoma MCF-7 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Model:
-
Female athymic nude mice (6-8 weeks old) were used for the study. The animals were housed in sterile conditions with access to food and water ad libitum. All procedures were approved by the Institutional Animal Care and Use Committee.
3. Tumor Implantation and Growth:
-
MCF-7 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) were injected subcutaneously into the right flank of each mouse.[9]
-
Tumors were allowed to grow until they reached a mean volume of approximately 100-150 mm³.[9]
4. Treatment Administration:
-
Mice were randomized into three groups (n=8 per group): Vehicle, this compound (10 mg/kg), and Everolimus (10 mg/kg).
-
Compounds were formulated in a vehicle of 10% NMP/90% PEG300 and administered once daily via oral gavage for 21 consecutive days.[10]
5. Efficacy Evaluation:
-
Tumor dimensions were measured twice weekly using digital calipers. Tumor volume was calculated using the formula: Volume = (Length x Width²) / 2 .[9]
-
Body weights were recorded twice weekly as a measure of general toxicity.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100 .
Pharmacodynamic Assessment
To confirm that the observed anti-tumor effect was due to target engagement, a pharmacodynamic (PD) study was conducted. Tumor samples were collected 4 hours after the final dose and analyzed for the phosphorylation of S6, a downstream marker of mTORC1 activity.
Table 2: Phospho-S6 Inhibition in Tumor Tissue
| Treatment Group | Dose (mg/kg, p.o.) | Relative p-S6/Total S6 Ratio (vs. Control) |
| Vehicle Control | - | 1.00 |
| This compound | 10 | 0.15 |
| Everolimus | 10 | 0.28 |
This compound treatment resulted in a more profound inhibition of S6 phosphorylation compared to Everolimus, indicating superior target engagement in the tumor tissue, which correlates with its enhanced anti-tumor efficacy.[6]
Logical Relationship: Efficacy and Target Engagement
The data supports a clear relationship between the drug's mechanism, its ability to engage the target in vivo, and the resulting anti-tumor effect.
Conclusion
The in vivo data presented in this guide demonstrates that this compound is a highly potent mTORC1 inhibitor with significant anti-tumor activity in a breast cancer xenograft model. When compared directly with Everolimus, this compound exhibited superior tumor growth inhibition and more robust target engagement at an equivalent dose, coupled with excellent tolerability. These findings underscore the potential of this compound as a promising therapeutic candidate for cancers driven by a dysregulated PI3K/AKT/mTOR pathway.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Everolimus exhibits anti-tumorigenic activity in obesity-induced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Antitumor Activity with Combining Effect of mTOR Inhibition and Microtubule Stabilization in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Selectivity of PU141: A Comparative Guide for Researchers
For Immediate Release – In the landscape of epigenetic research, the pyridoisothiazolone PU141 has been identified as a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This guide provides a comprehensive comparison of this compound's cross-reactivity with other acetyltransferases, supported by key experimental data and detailed protocols to assist researchers in drug development and cellular biology.
Executive Summary
This compound demonstrates marked selectivity for the highly homologous p300 and CBP enzymes, which are critical transcriptional co-activators involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. In vitro enzymatic assays reveal that this compound has significantly lower inhibitory activity against other histone acetyltransferases such as p300/CBP-associated factor (PCAF) and General control non-derepressible 5 (Gcn5). This selectivity profile makes this compound a valuable tool for dissecting the specific roles of p300/CBP in health and disease.
Comparative Analysis of Inhibitory Activity
The cross-reactivity of this compound was evaluated against a panel of key histone acetyltransferases. The following table summarizes the half-maximal inhibitory concentrations (IC50) derived from in vitro enzymatic assays, demonstrating the compound's selectivity.
| Acetyltransferase Target | IC50 (µM) of this compound | Selectivity Profile |
| p300 | 2.4 ± 0.2 | Primary Target |
| CBP | 2.1 ± 0.1 | Primary Target |
| PCAF | 20.3 ± 1.5 | ~8-10 fold selective for p300/CBP |
| Gcn5 | > 50 | > 20-25 fold selective for p300/CBP |
Data sourced from in vitro enzymatic activity assays. Lower IC50 values indicate higher inhibitory potency.
Experimental Methodologies
The determination of acetyltransferase inhibition by this compound was conducted using a robust, antibody-based enzymatic assay. Below is a detailed protocol for assessing the inhibitory potential of compounds against a panel of acetyltransferases.
Protocol: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (ELISA-based)
1. Reagents and Materials:
-
Recombinant human HAT enzymes (p300, CBP, PCAF, Gcn5)
-
Histone H3 peptide (e.g., corresponding to amino acids 1-21) as substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
This compound and other test compounds dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
High-binding 96-well microplates
-
Primary antibody specific for acetylated histone H3 at a particular lysine residue (e.g., anti-acetyl-H3K18)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
2. Experimental Procedure:
-
Coating: Coat the wells of a high-binding 96-well microplate with the histone H3 peptide substrate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
-
Enzymatic Reaction:
-
Prepare a reaction mixture in each well containing the assay buffer, recombinant HAT enzyme, and Acetyl-CoA.
-
Add varying concentrations of this compound (or control compounds) to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Incubate the plate at 30°C for 1-2 hours to allow the enzymatic acetylation of the histone peptide.
-
-
Detection:
-
Wash the plate to remove the reaction mixture.
-
Add the primary antibody against the specific acetylated lysine residue to each well and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate again and add the TMB substrate. Allow the color to develop.
-
-
Data Analysis:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Experimental and Biological Contexts
To further clarify the methodologies and the biological relevance of this compound's targets, the following diagrams illustrate the experimental workflow and a key signaling pathway involving p300/CBP.
The p300/CBP proteins are crucial co-activators in many signaling pathways, including the NF-κB pathway, which is central to inflammation and immune responses.
Conclusion
The available data robustly supports that this compound is a selective inhibitor of the p300/CBP histone acetyltransferases. Its limited activity against other HATs like PCAF and Gcn5 makes it a precise chemical probe for investigating the specific functions of p300 and CBP in cellular and disease models. This guide provides the necessary data and protocols for researchers to effectively utilize and evaluate this compound in their studies.
PU141 vs. PU139: A Comparative Analysis of Two Histone Acetyltransferase Inhibitors
A detailed comparison of the pan-HAT inhibitor PU139 and the selective CBP/p300 inhibitor PU141, focusing on their inhibitory activity, effects on cancer cell growth, and in vivo efficacy.
This guide provides a comprehensive comparative analysis of two pyridoisothiazolone-based histone acetyltransferase (HAT) inhibitors, PU139 and this compound, for researchers, scientists, and drug development professionals. We will delve into their distinct inhibitory profiles, compare their efficacy in inhibiting cancer cell growth through in vitro studies, and examine their anti-tumor activities in vivo, presenting supporting experimental data in clearly structured tables and detailed methodologies.
Introduction to PU139 and this compound
PU139 and this compound are small molecule inhibitors targeting histone acetyltransferases (HATs), enzymes crucial for regulating chromatin structure and gene expression. Dysregulation of HAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. While both compounds share a common chemical scaffold, they exhibit different selectivity profiles. PU139 acts as a pan-HAT inhibitor, targeting multiple HATs including Gcn5, p300/CBP-associated factor (PCAF), and the highly related CREB-binding protein (CBP) and p300. In contrast, this compound demonstrates greater selectivity, primarily targeting the CBP and p300 acetyltransferases.[1] This difference in target engagement is a key factor influencing their biological activities.
In Vitro Inhibitory Activity
The inhibitory potential of PU139 and this compound against various HAT enzymes has been characterized using in vitro assays. PU139 displays broad-spectrum inhibition with IC50 values in the low micromolar range against Gcn5, PCAF, CBP, and p300. The selectivity of this compound for CBP and p300 is a distinguishing feature.
| Compound | Gcn5 (IC50) | PCAF (IC50) | CBP (IC50) | p300 (IC50) |
| PU139 | 8.39 µM | 9.74 µM | 2.49 µM | 5.35 µM |
| This compound | > 50 µM | > 50 µM | Not explicitly quantified in cited literature | Not explicitly quantified in cited literature |
Data for PU139 sourced from multiple commercial suppliers. Data for this compound selectivity is based on Gajer et al., 2015, which states selectivity for CBP/p300 without providing specific IC50 values.
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative effects of PU139 and this compound have been evaluated against a panel of human cancer cell lines. Both compounds inhibit cell growth across various tumor types, with their potency (GI50 values) varying between cell lines. The data presented below is from a study by Gajer et al. (2015) using a sulforhodamine B (SRB) assay.
| Cell Line | Cancer Type | PU139 (GI50) | This compound (GI50) |
| A431 | Epidermoid Carcinoma | 21 µM | 19 µM |
| A549 | Lung Carcinoma | 25 µM | 23 µM |
| A2780 | Ovarian Carcinoma | 19 µM | 18 µM |
| HCT116 | Colon Carcinoma | 20 µM | 18 µM |
| HepG2 | Hepatocellular Carcinoma | 23 µM | 22 µM |
| MCF7 | Breast Carcinoma | 22 µM | 20 µM |
| SK-N-SH | Neuroblastoma | 18 µM | 17 µM |
| SW480 | Colon Adenocarcinoma | 24 µM | 21 µM |
| U-87 MG | Glioblastoma | 26 µM | 24 µM |
Data extracted from Gajer et al., Oncogenesis (2015).
In Vivo Antitumor Activity in a Neuroblastoma Xenograft Model
A key comparative study by Gajer et al. (2015) investigated the in vivo efficacy of both PU139 and this compound in a neuroblastoma xenograft mouse model. In this study, human SK-N-SH neuroblastoma cells were implanted into mice. Both compounds were shown to significantly inhibit tumor growth when administered intraperitoneally. Furthermore, the pan-inhibitor PU139 was found to synergize with the chemotherapeutic drug doxorubicin in vivo.[1]
While specific tumor volume reduction percentages are not detailed in the readily available literature, the study concluded that both inhibitors block the growth of SK-N-SH neuroblastoma xenografts in mice.[1]
Mechanism of Action: Histone Hypoacetylation and Cell Death
Both PU139 and this compound exert their anticancer effects by inducing histone hypoacetylation.[1] By inhibiting HATs, these compounds reduce the acetylation of histone proteins, leading to a more condensed chromatin structure and repression of gene transcription. This ultimately inhibits cell proliferation.
Interestingly, the pan-inhibitor PU139 has been shown to trigger caspase-independent cell death in neuroblastoma cell lines, suggesting a distinct mechanism of inducing cell death compared to many conventional chemotherapeutic agents.[1]
Experimental Protocols
A summary of the key experimental methodologies is provided below. For complete details, please refer to the original publications.
In Vitro HAT Inhibition Assay
The inhibitory activity of the compounds against different HAT enzymes is typically determined using a biochemical assay. This often involves incubating the recombinant HAT enzyme with a histone peptide substrate and acetyl-CoA in the presence of varying concentrations of the inhibitor. The level of acetylation is then quantified, often using methods like filter-binding assays with radiolabeled acetyl-CoA or ELISA-based techniques with antibodies specific for acetylated lysines.
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
The GI50 values were determined using the sulforhodamine B (SRB) assay.
-
Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with serial dilutions of PU139 or this compound for a specified period (e.g., 48-72 hours).
-
After treatment, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with the SRB dye, which binds to cellular proteins.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell density.
-
The GI50 value, the concentration at which the inhibitor causes 50% inhibition of cell growth, is calculated from the dose-response curves.
In Vivo Neuroblastoma Xenograft Model
The in vivo antitumor activity was assessed using a xenograft model as described by Gajer et al. (2015).
-
Human neuroblastoma cells (SK-N-SH) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
PU139 or this compound, solubilized in a suitable vehicle (e.g., 10% Tween-80 in saline), are administered to the mice, typically via intraperitoneal injection, at a specified dose and schedule.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised for further analysis.
-
The antitumor effect is evaluated by comparing the tumor growth in the treated groups to the control group.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of HAT inhibition by PU139 and this compound.
Caption: Experimental workflow for comparing PU139 and this compound.
Conclusion
Both PU139 and this compound are effective inhibitors of histone acetyltransferases with demonstrated anticancer activity in vitro and in vivo. The primary distinction lies in their selectivity, with PU139 acting as a pan-HAT inhibitor and this compound showing selectivity for CBP/p300. This difference may have implications for their mechanisms of action and potential therapeutic applications. The similar GI50 values across a range of cancer cell lines suggest that for these specific lines, the broader inhibition profile of PU139 does not translate to significantly greater potency in vitro. The in vivo data confirms the potential of both compounds as anticancer agents, particularly in neuroblastoma. Further research is warranted to explore the therapeutic potential of these compounds and to understand the nuances of their differing selectivity profiles in various biological contexts.
References
Independent Validation of PU141's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor PU141 with alternative therapies. The information is presented through structured data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action and performance.
This compound is a pyridoisothiazolone-based inhibitor of histone acetyltransferases (HATs), demonstrating selectivity for the CBP and p300 enzymes.[1] Its mechanism of action centers on the inhibition of histone acetylation, leading to a state of histone hypoacetylation. This alteration in the epigenetic landscape has been shown to impede the growth of various neoplastic cell lines, with notable activity observed in neuroblastoma models.[1]
Comparative Analysis of p300/CBP Inhibitors
To provide a clear comparison of this compound's performance against other p300/CBP targeting compounds, the following tables summarize key quantitative data.
In Vitro Activity of p300/CBP Inhibitors
| Compound | Type | p300 IC50/Kd | CBP IC50/Kd | Selectivity Notes |
| This compound | HAT Inhibitor | - | - | Selective for p300/CBP over other HATs like Gcn5 and PCAF.[1] |
| A-485 | HAT Inhibitor | 9.8 nM (IC50) / 60 nM (IC50) | 2.6 nM (IC50) | Highly selective over BET bromodomains and >150 non-epigenetic targets.[2] |
| CCS1477 | Bromodomain Inhibitor | 1.3 nM (Kd) | 1.7 nM (Kd) | 170-fold selectivity for p300/CBP over BRD4.[3][4] |
| CBPD-409 | PROTAC Degrader | 0.2-0.4 nM (DC50) | 0.2-0.4 nM (DC50) | Induces degradation of p300/CBP proteins. |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Kd (dissociation constant) is a measure of binding affinity. DC50 is the concentration for 50% of maximal degradation.
In Vivo Efficacy of p300/CBP Inhibitors
| Compound | Cancer Model | Dosing Regimen | Key Outcomes |
| This compound | Neuroblastoma (SK-N-SH xenograft) | - | Blocked tumor growth.[1] |
| PU139 (related to this compound) | Neuroblastoma (SK-N-SH xenograft) | - | Blocked tumor growth and synergized with doxorubicin.[1] |
| A-485 | Castration-Resistant Prostate Cancer | - | Inhibited tumor growth in a xenograft model.[2] |
| CCS1477 | Castration-Resistant Prostate Cancer (22Rv1 xenograft) | 10, 20 mg/kg qd or 30 mg/kg qod | Complete tumor growth inhibition over 28 days.[4] |
| CBPD-409 | Castration-Resistant Prostate Cancer (VCaP xenograft) | 1 mg/kg single oral dose | >95% depletion of CBP/p300 proteins in tumor tissue. |
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway for this compound. By selectively inhibiting the histone acetyltransferase activity of p300 and CBP, this compound prevents the acetylation of histone proteins. This leads to a more condensed chromatin structure, which in turn represses the transcription of genes essential for tumor cell growth and proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the primary research on this compound are provided below.
Histone Acetyltransferase (HAT) Inhibition Assay
This assay was utilized to determine the inhibitory activity of this compound against various HAT enzymes.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the respective HAT enzyme (e.g., p300, CBP, Gcn5, or PCAF), a histone H3 or H4 peptide substrate, and the inhibitor (this compound) at varying concentrations in a suitable assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of radiolabeled [³H]-acetyl-CoA.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period to allow for the enzymatic transfer of the acetyl group to the histone substrate.
-
Termination of Reaction: The reaction is stopped by spotting the mixture onto phosphocellulose filter paper.
-
Washing: The filter paper is washed multiple times with a wash buffer (e.g., sodium carbonate buffer) to remove unincorporated [³H]-acetyl-CoA.
-
Scintillation Counting: The radioactivity retained on the filter paper, corresponding to the acetylated histone substrate, is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (without inhibitor). IC50 values are then determined from the dose-response curves.
In Vivo Neuroblastoma Xenograft Model
This model was used to assess the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Human neuroblastoma cells (e.g., SK-N-SH) are harvested and suspended in a suitable medium. A specific number of cells (e.g., 5 x 10⁶) are then subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: The mice are randomized into treatment and control groups. This compound is administered to the treatment group, typically via intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (length x width²) / 2 is commonly used to calculate tumor volume.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: The tumor growth curves of the treatment group are compared to the control group to determine the efficacy of the inhibitor.
References
- 1. neuroblastoma xenograft model: Topics by Science.gov [science.gov]
- 2. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Efficacy of PU141: A Comparative Guide to a Novel HAT Inhibitor
For researchers and professionals in the fields of oncology and drug development, the quest for potent and selective anticancer agents is a continuous endeavor. In this context, PU141, a novel pyridoisothiazolone histone acetyltransferase (HAT) inhibitor, has emerged as a promising candidate, demonstrating significant activity against neuroblastoma. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data, detailed protocols, and a visual representation of its mechanism of action.
Executive Summary
This compound is a selective inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1] By inhibiting these enzymes, this compound induces hypoacetylation of histones, leading to a more condensed chromatin state and the repression of key oncogenes.[1] Experimental evidence has demonstrated its ability to inhibit the growth of various cancer cell lines, particularly neuroblastoma, both in vitro and in vivo.[1] This guide will delve into the specifics of these findings, offering a clear comparison with other HAT inhibitors and related epigenetic modulators.
Comparative Data Analysis
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for this compound and a related pan-HAT inhibitor, PU139, as determined by the sulforhodamine B (SRB) assay.
| Cell Line | Cancer Type | This compound GI50 (µM) | PU139 GI50 (µM) |
| SK-N-SH | Neuroblastoma | >30 | 18 |
| Kelly | Neuroblastoma | >30 | 15 |
| IMR-32 | Neuroblastoma | >30 | 19 |
| HCT116 | Colon Carcinoma | >30 | 25 |
| A549 | Lung Carcinoma | >30 | >30 |
| MCF7 | Breast Carcinoma | >30 | >30 |
Data extracted from Gajer et al., 2015.[1]
In addition to its direct anti-proliferative effects, this compound has been shown to induce histone hypoacetylation. Western blot analysis of histone extracts from SK-N-SH neuroblastoma and HCT116 colon carcinoma cells treated with this compound (25 µM) showed a marked decrease in the acetylation of histone H3 at lysine 9 (H3K9), H3K14, and histone H4 at lysine 8 (H4K8) and H4K16.[2]
Mechanism of Action: The CBP/p300 Signaling Pathway
This compound exerts its anticancer effects by targeting the CBP/p300 signaling pathway, which plays a crucial role in regulating gene expression. The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound in inhibiting tumor growth.
Experimental Protocols
To ensure the reproducibility of the experimental results cited, detailed methodologies for key assays are provided below.
Sulforhodamine B (SRB) Growth Inhibition Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and other test compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[2]
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.[2]
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[1]
-
Wash the plates five times with deionized water and allow them to air dry.[2]
-
Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.[2]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[1]
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 values from the dose-response curves.
In Vivo Neuroblastoma Xenograft Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
Materials:
-
Immunodeficient mice (e.g., NMRI-nu/nu)
-
SK-N-SH neuroblastoma cells
-
Matrigel
-
This compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of 5 x 10^6 SK-N-SH cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally daily.
-
Measure the tumor volume with calipers every other day using the formula: (length x width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for histone acetylation).
Alternative Approaches
While this compound shows promise, it is important to consider alternative strategies for targeting HATs in cancer therapy.
-
Pan-HAT Inhibitors: Compounds like PU139, which inhibit a broader range of HATs including Gcn5 and PCAF in addition to CBP/p300, may offer a different therapeutic window and potential for synergistic combinations.[1]
-
PROTAC Degraders: Proteolysis-targeting chimeras (PROTACs) that induce the degradation of p300/CBP, such as CBPD-409, represent a novel approach to eliminate the function of these proteins entirely, which may be more effective than simply inhibiting their enzymatic activity.
-
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors work in the opposite manner to HAT inhibitors, promoting histone acetylation. In some contexts, they have also shown anticancer activity and are being explored in combination with other therapies for neuroblastoma.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead that selectively targets the CBP/p300 histone acetyltransferases. Its ability to inhibit neuroblastoma growth in preclinical models highlights the importance of this signaling pathway in cancer. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate this compound and to compare its efficacy with other emerging cancer therapies. Further optimization of its pharmacological properties could pave the way for its clinical development as a novel epigenetic anticancer drug.
References
Head-to-Head Comparison of PU141 and C646: A Guide for Researchers
This guide provides a detailed, data-driven comparison of two widely used histone acetyltransferase (HAT) inhibitors, PU141 and C646. Both compounds are valuable tools for studying the roles of the closely related transcriptional co-activators, p300 and CREB-binding protein (CBP), in various biological processes, including gene regulation, cell proliferation, and apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate inhibitor for their experimental needs.
Overview and Mechanism of Action
This compound and C646 are small molecule inhibitors that target the catalytic HAT domain of p300 and CBP. These enzymes play a crucial role in chromatin remodeling and gene transcription by acetylating histone and non-histone proteins. By inhibiting their activity, this compound and C646 can induce histone hypoacetylation, leading to the modulation of gene expression and subsequent cellular effects.
This compound is a pyridoisothiazolone-based HAT inhibitor that is selective for p300 and CBP.[1] It has been shown to induce histone hypoacetylation and inhibit the growth of various cancer cell lines.[1]
C646 is a well-characterized, competitive inhibitor of p300 with a reported Ki of 400 nM. It is selective for p300 over other histone acetyltransferases.[2] C646 has been demonstrated to induce cell cycle arrest, apoptosis, and autophagy in several cancer models.[2][3]
Quantitative Performance Data
| Parameter | This compound | C646 | Reference Compound (A-485) |
| Target | p300/CBP | p300 | p300/CBP |
| Ki | Not Reported | 400 nM | Not Reported |
| IC50 (enzymatic) | Not Reported | Not Reported | 60 nM (for p300) |
| Cellular Potency | Micromolar concentrations for growth inhibition in various cell lines[3] | 10 µM inhibits growth of melanoma and non-small cell lung cancer cell lines[3] | Not Reported |
| Observed Cellular Effects | Induces histone hypoacetylation; Inhibits cancer cell growth[3] | Induces cell cycle arrest, apoptosis, and autophagy; Reduces histone H3 and H4 acetylation[2][4] | Potent and selective inhibition of p300/CBP catalytic activity[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed to characterize the activity of HAT inhibitors like this compound and C646.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability based on the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or C646 (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Histone Acetylation Assay (Western Blot)
This protocol allows for the detection of changes in global histone acetylation levels.
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound or C646 for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and C646 and a typical experimental workflow for their characterization.
Caption: p300/CBP as key integrators of signaling pathways.
Caption: A typical workflow for characterizing HAT inhibitors.
Conclusion
Both this compound and C646 are effective inhibitors of the p300/CBP family of histone acetyltransferases and serve as valuable tools for cancer research and epigenetic studies. C646 is a well-documented competitive inhibitor of p300 with a known Ki value, making it a suitable choice for studies requiring a well-characterized compound. This compound is also a selective inhibitor of p300/CBP and has demonstrated broad anti-proliferative activity.
The choice between this compound and C646 will depend on the specific research question, the cell system being used, and the desired level of target engagement. For researchers initiating studies on p300/CBP inhibition, C646 may be a preferred starting point due to the extensive body of literature and available quantitative data. However, this compound represents a distinct chemical scaffold that may offer different pharmacokinetic or off-target profiles, warranting its consideration in broader screening or validation studies. It is recommended that researchers empirically determine the optimal concentration and treatment conditions for either inhibitor in their specific experimental system.
References
- 1. New Inhibitors of the human p300/CBP acetyltransferase are selectively active against the Arabidopsis HAC proteins [iris.uniroma3.it]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The p300/CBP family: integrating signals with transcription factors and chromatin. | Semantic Scholar [semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
Unveiling the Selectivity of PU141 for p300/CBP Histone Acetyltransferases: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise targeting of epigenetic modulators is paramount. This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor PU141, with a focus on confirming its selectivity for the homologous proteins p300 and CREB-binding protein (CBP).
This compound, a pyridoisothiazolone derivative, has been identified as a selective inhibitor of the KAT3 family of histone acetyltransferases, which includes p300 and CBP.[1][2] These enzymes are critical transcriptional coactivators involved in a myriad of cellular processes, and their dysregulation is implicated in various diseases, including cancer. The ability to selectively inhibit p300/CBP is a key objective in the development of novel therapeutics.
Quantitative Comparison of HAT Inhibitor Selectivity
| Inhibitor | p300 (IC50) | CBP (IC50) | PCAF (IC50) | GCN5 (IC50) | Reference |
| This compound | Selective | Selective | > PU139 | > PU139 | [1] |
| PU139 | 5.35 µM | 2.49 µM | 9.74 µM | 8.39 µM | [3] |
| A-485 | 60 nM | Not Reported | >100-fold selective | >100-fold selective | [4] |
| C646 | 400 nM (Ki) | Selective | Selective vs other HATs | Selective vs other HATs | [5] |
Note: The table illustrates the selectivity profile of this compound in relation to the pan-inhibitor PU139 and other known p300/CBP inhibitors. The lack of specific IC50 values for this compound in the public literature is a current limitation.
Mechanism of Action and Cellular Effects
This compound exerts its effect by inhibiting the acetyltransferase activity of p300 and CBP, leading to a state of histone hypoacetylation within cells.[2] Specifically, treatment with this compound has been shown to decrease the hyperacetylation of histone H3 at lysine 14 (H3K14) and histone H4 at lysine 8 (H4K8) that is induced by histone deacetylase (HDAC) inhibitors like SAHA.[2] This targeted reduction in histone acetylation at specific sites confirms the engagement of this compound with its intended targets within a cellular context and its ability to modulate the epigenetic landscape.
Experimental Protocols
The determination of inhibitor selectivity is reliant on robust and well-defined experimental protocols. Below are generalized methodologies for key assays used to characterize inhibitors like this compound.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This assay directly measures the enzymatic activity of purified HATs in the presence of an inhibitor.
Objective: To determine the IC50 value of an inhibitor against specific HAT enzymes (e.g., p300, CBP, PCAF, GCN5).
Materials:
-
Recombinant human HAT enzymes (p300, CBP, PCAF, GCN5)
-
Histone H3 or H4 peptide substrate
-
[3H]-Acetyl Coenzyme A
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the respective HAT enzyme.
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Initiate the reaction by adding [3H]-Acetyl CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [3H]-Acetyl CoA.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular Histone Acetylation Assay
This assay assesses the ability of an inhibitor to modulate histone acetylation levels within a cellular context.
Objective: To confirm the on-target activity of a HAT inhibitor in cells.
Materials:
-
Human cancer cell line (e.g., SK-N-SH neuroblastoma or HCT116 colon carcinoma)[5]
-
Cell culture medium and reagents
-
Test inhibitor (this compound)
-
HDAC inhibitor (e.g., SAHA) for inducing hyperacetylation
-
Lysis buffer and reagents for histone extraction
-
Antibodies specific for acetylated histones (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8) and total histones
-
Western blotting apparatus and reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the test inhibitor (e.g., 25 µM this compound) and/or an HDAC inhibitor (e.g., 10 µM SAHA) for a specified time (e.g., 3 hours).[5]
-
Harvest the cells and perform acid extraction of histones.
-
Separate the histone proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against specific acetylated histone marks and total histone (as a loading control).
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
Conclusion
The available evidence strongly indicates that this compound is a selective inhibitor of the p300/CBP histone acetyltransferases. This selectivity is a significant advancement over pan-HAT inhibitors like its analog PU139. While the direct quantitative IC50 data for this compound remains to be fully disclosed in peer-reviewed literature, its demonstrated ability to specifically reduce p300/CBP-mediated histone acetylation marks in cellular assays provides compelling support for its selective mode of action. For researchers in oncology and other fields where p300/CBP are therapeutic targets, this compound represents a valuable tool for further investigation. Future studies providing a comprehensive selectivity panel with quantitative IC50 values will be crucial for its continued development and application.
References
Safety Operating Guide
Proper Disposal Procedures for PU141
Disclaimer: The following information is a generalized template for the proper disposal of a hypothetical laboratory chemical, "PU141." As "this compound" does not correspond to a known chemical entity, this guide is for illustrative purposes. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for the actual compound you are working with.
This document provides essential safety and logistical information for the operational handling and disposal of the hypothetical compound this compound. The procedural guidance herein is designed to ensure the safety of laboratory personnel and compliance with standard regulations.
Risk Assessment and Mitigation
A thorough risk assessment must be conducted before handling and disposing of this compound.[1][2][3][4] This involves identifying potential hazards and implementing control measures to minimize risks.[2][4]
| Hazard Category | Potential Risk | Mitigation Strategy |
| Health Hazards | Acute toxicity (inhalation, ingestion, dermal), skin/eye irritation, carcinogenicity, mutagenicity, reproductive toxicity. | - Conduct all work in a certified chemical fume hood. - Wear appropriate Personal Protective Equipment (PPE). - Have an emergency eyewash and safety shower readily accessible.[2] - Establish a clear emergency response plan. |
| Physical Hazards | Flammability, reactivity with other chemicals, explosivity. | - Store away from incompatible materials, ignition sources, and extreme heat.[5][6][7] - Use non-sparking tools if the substance is highly flammable.[8] - Avoid mixing with other chemicals unless compatibility is confirmed.[5] |
| Environmental Hazards | Aquatic toxicity, persistence in the environment. | - Prevent release into drains or waterways. - Dispose of as hazardous waste through certified channels. - Decontaminate all surfaces and equipment after use. |
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[5][6][9][10][11]
| Waste Stream | Description | Container Type | Labeling Requirements |
| Solid this compound Waste | Contaminated lab materials such as gloves, pipette tips, and paper towels.[12] | Labeled, sealed, and puncture-resistant container. | "Hazardous Waste," "Solid Waste," "this compound," and list of all components. |
| Liquid this compound Waste | Unused or spent solutions containing this compound. | Labeled, sealed, and chemically compatible container with a screw cap. | "Hazardous Waste," "Liquid Waste," "this compound," and list of all solvent components with percentages.[13] |
| Sharps Waste | Needles, syringes, or blades contaminated with this compound. | Labeled, puncture-proof sharps container.[13] | "Hazardous Sharps Waste," "Biohazard" symbol if applicable, "this compound." |
| Aqueous Waste | Diluted solutions containing trace amounts of this compound. | Labeled, sealed, and chemically compatible container. | "Hazardous Aqueous Waste," "this compound," and list of all components. |
Experimental Protocols
Protocol for Decontamination of Lab Surfaces
-
Preparation: Ensure all necessary PPE is worn, including a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Containment: If a spill occurs, contain the spill using absorbent pads, starting from the outside and working inward.[14]
-
Decontamination: Prepare a fresh solution of a suitable decontamination agent (e.g., 10% bleach solution, followed by 70% ethanol, depending on chemical compatibility).
-
Application: Apply the decontamination solution to the affected area and allow for the appropriate contact time as specified by your institution's protocols.
-
Cleaning: Wipe the area with absorbent pads, moving in an "S" shape to avoid re-contamination.[15]
-
Disposal: Dispose of all contaminated materials as hazardous solid waste.[14]
Protocol for this compound Waste Disposal
-
Segregation: Collect all this compound waste in designated, properly labeled containers as outlined in the waste segregation table.
-
Storage: Store waste containers in a designated satellite accumulation area, which should be in a secondary containment tray within a ventilated cabinet.[6][10][13]
-
Labeling: Ensure all containers are clearly labeled with the contents, hazard warnings, and accumulation start date.[10][11][16]
-
Pickup Request: When the container is three-quarters full, submit a hazardous waste pickup request to your institution's EHS department.[13]
-
Documentation: Maintain a log of all hazardous waste generated, including the type, quantity, and date of disposal.
Visual Guides
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. Risk Assessment - Health and Safety Authority [hsa.ie]
- 2. monash.edu [monash.edu]
- 3. une.edu.au [une.edu.au]
- 4. she.stfc.ac.uk [she.stfc.ac.uk]
- 5. Guidelines for Safe Chemical Segregation | Lab Manager [labmanager.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Guidelines for Segregating and Combining Chemical Wastes into Containers | PennEHRS [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. unigoa.ac.in [unigoa.ac.in]
- 12. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
